Product packaging for Chloromethyl methyl sulfide(Cat. No.:CAS No. 2373-51-5)

Chloromethyl methyl sulfide

Cat. No.: B146325
CAS No.: 2373-51-5
M. Wt: 96.58 g/mol
InChI Key: JWMLCCRPDOIBAV-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds are a cornerstone of modern synthetic chemistry, their importance underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of the sulfur atom, including its ability to exist in various oxidation states and to stabilize adjacent charges, allow for a diverse range of chemical reactivity. These compounds are not merely end products but are often crucial intermediates and reagents that facilitate complex molecular constructions. The development of novel methods for the introduction and manipulation of sulfur-containing functional groups remains an active and vital area of research, continually expanding the synthetic chemist's toolkit.

Role of Chloromethyl Methyl Sulfide (B99878) as a Multifunctional Reagent

Chloromethyl methyl sulfide (CH₃SCH₂Cl), also known as methylthiomethyl chloride (MTMCl), stands out as a particularly valuable bifunctional reagent. chemicalbook.comwikipedia.org It possesses two reactive sites: a nucleophilic sulfur atom and an electrophilic carbon atom attached to chlorine. This duality allows it to act as a precursor for a variety of important synthetic transformations. It is widely recognized for its role in the protection of functional groups, the formation of carbon-carbon bonds, and as a building block in the synthesis of more complex molecules. acs.orgchemimpex.com Its ability to introduce the methylthiomethyl (MTM) group is a key feature, providing a stable yet readily cleavable moiety in multistep syntheses. researchgate.net

Historical Context and Evolution of Research on this compound

The exploration of α-chloro sulfides, the class of compounds to which this compound belongs, has a rich history. An early significant contribution was made in 1955 by F. G. Bordwell and Burnett M. Pitt, who detailed the formation of α-chloro sulfides from the reaction of sulfides with chlorinating agents like sulfuryl chloride. wikipedia.orgacs.org This foundational work paved the way for a deeper understanding of the reactivity of these compounds.

Subsequent research, notably by pioneering chemists such as E.J. Corey, significantly expanded the synthetic utility of this compound. Corey and his group demonstrated its effectiveness in the protection of hydroxyl groups as methylthiomethyl (MTM) ethers, a strategy that has since become a standard procedure in organic synthesis. researchgate.nettcichemicals.com Over the decades, research has continued to uncover new applications for this versatile reagent, from its use in the total synthesis of complex natural products to its role in the construction of novel heterocyclic frameworks and its emerging potential in medicinal chemistry. researchgate.netscbt.com

Physicochemical Properties of this compound

The utility of this compound in the laboratory is underpinned by its specific physical and chemical characteristics. A summary of its key properties is provided in the interactive table below.

PropertyValueSource(s)
CAS Number 2373-51-5 chemicalbook.comscbt.comnih.gov
Molecular Formula C₂H₅ClS chemicalbook.comnih.gov
Molecular Weight 96.58 g/mol nih.govsigmaaldrich.com
Appearance Colorless to light yellow liquid tcichemicals.comchemicalbook.com
Boiling Point 105 °C (lit.) sigmaaldrich.comchemicalbook.com
Density 1.153 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.498 (lit.) sigmaaldrich.comchemicalbook.com
Solubility Soluble in acetonitrile (B52724), ether, and dichloromethane. Insoluble in water. chemicalbook.comsolubilityofthings.com

Research Findings on the Applications of this compound

The versatility of this compound is best illustrated through its diverse applications in organic synthesis. The following sections detail some of the key research findings that have established it as an indispensable tool for chemists.

Protecting Group Chemistry

One of the most well-established roles of this compound is in the protection of functional groups, particularly alcohols and carboxylic acids. The methylthiomethyl (MTM) group is introduced by reaction of the alcohol or carboxylic acid with this compound, typically in the presence of a base.

Protection of Alcohols: The formation of methylthiomethyl (MTM) ethers provides a robust protecting group for alcohols that is stable to a wide range of reaction conditions, including those that are acidic or basic. Pioneering work by E.J. Corey and M.G. Bock in 1975 demonstrated the utility of this protection strategy for primary hydroxyl groups. researchgate.nettcichemicals.com

Protection of Carboxylic Acids: Similarly, carboxylic acids can be converted to their methylthiomethyl (MTM) esters. researchgate.netsci-hub.se These esters are stable to many reagents but can be cleaved under specific conditions to regenerate the carboxylic acid, making them valuable intermediates in complex syntheses. researchgate.net

Methylene (B1212753) Transfer Reactions

This compound serves as a methylene transfer reagent, enabling the formation of cyclopropane (B1198618) rings. This is particularly evident in iron(II) mediated cyclopropanation reactions of carbonyl and aromatic compounds. scbt.comchemicalbook.com This transformation allows for the direct construction of three-membered rings, which are important structural motifs in many natural products and bioactive molecules.

Synthesis of Heterocyclic Compounds

The reactivity of this compound has been harnessed in the synthesis of various heterocyclic compounds. For instance, it has been used in reactions with derivatives of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. solubilityofthings.com The ability to introduce a reactive methylene-sulfur linkage provides a handle for subsequent cyclization reactions, leading to the formation of diverse ring systems.

Precursor to Other Synthetic Intermediates

This compound is a valuable starting material for the preparation of other important synthetic intermediates.

Vinyl Sulfides: It can be used as a precursor for the synthesis of vinyl sulfides, which are themselves versatile building blocks in organic synthesis.

Chloromethyl Methyl Sulfone: Oxidation of this compound yields chloromethyl methyl sulfone, a compound with its own distinct reactivity profile. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5ClS B146325 Chloromethyl methyl sulfide CAS No. 2373-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMLCCRPDOIBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178406
Record name Chlorodimethyl sulfide
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Molecular Weight

96.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-51-5
Record name Chloromethyl methyl sulfide
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Record name Chlorodimethyl sulfide
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Record name Chloromethyl methyl sulfide
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Record name Chlorodimethyl sulfide
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Record name Chloromethyl methyl sulphide
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Synthetic Methodologies and Preparative Routes for Chloromethyl Methyl Sulfide

Direct Chlorination Approaches

Direct chlorination methods are the most common routes for the synthesis of chloromethyl methyl sulfide (B99878). These approaches involve the reaction of a sulfide with a chlorinating agent to introduce a chlorine atom on the carbon adjacent to the sulfur atom.

Reaction of Dimethyl Sulfide with Sulfuryl Chloride

(CH₃)₂S + SO₂Cl₂ → CH₃SCH₂Cl + SO₂ + HCl wikipedia.org

Mechanistic Investigations of the Chlorination Process

The reaction between dimethyl sulfide and sulfuryl chloride is understood to proceed through an ionic mechanism. researchgate.net The process is initiated by the nucleophilic attack of the sulfur atom in dimethyl sulfide on the sulfuryl chloride. This is followed by the elimination of sulfur dioxide and a proton to form the chloromethyl methyl sulfide product. Some research suggests the formation of a chlorosulfonium salt intermediate during the reaction. cdnsciencepub.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature Control: The reaction is exothermic, and maintaining a low temperature is critical to prevent over-chlorination and thermal degradation. Modern protocols advocate for cooling the reaction mixture to temperatures between -10°C and 5°C. Studies have shown that yields can exceed 85% under these controlled temperature conditions.

Solvent Selection: While the reaction can be performed neat (without a solvent), the use of non-polar solvents like pentane (B18724) or carbon tetrachloride is often preferred. These solvents help to stabilize any radical intermediates and can facilitate product isolation.

Reagent Stoichiometry: A 1:1 molar ratio of dimethyl sulfide to sulfuryl chloride is generally considered ideal for this reaction. However, a slight excess of sulfuryl chloride may be used to ensure the complete conversion of the starting material.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from Dimethyl Sulfide and Sulfuryl Chloride

Parameter Condition Rationale Reported Yield
Temperature -10°C to 0°C Minimizes thermal degradation and side reactions. >85%
0°C to 5°C Suppresses over-chlorination. High (unspecified)
Ambient (20-25°C) Inconsistent yields due to over-chlorination. Inconsistent
Solvent Neat (solvent-free) Efficient and avoids solvent removal steps. High (unspecified)
Pentane Stabilizes intermediate radicals and improves isolation. Improved
Carbon Tetrachloride Stabilizes intermediate radicals and improves isolation. Improved
Stoichiometry 1:1 (DMS:SO₂Cl₂) Ideal molar ratio. Optimal
Slight excess of SO₂Cl₂ Ensures complete conversion of dimethyl sulfide. High
Scalability Considerations for Laboratory and Industrial Synthesis

The synthesis of this compound using dimethyl sulfide and sulfuryl chloride is scalable for both laboratory and industrial applications. The use of liquid sulfuryl chloride instead of gaseous chlorine enhances safety and control, which is a significant advantage for large-scale production. Furthermore, this method has been successfully adapted for continuous-flow reactors, achieving a throughput of 12 kg/h with 89% purity in a pilot-scale study, highlighting its industrial viability. The purification of the crude product is typically achieved through fractional distillation.

Chlorination of Unsymmetrical Sulfides using N-Chlorosuccinimide

N-Chlorosuccinimide (NCS) is another effective reagent for the chlorination of sulfides, particularly for unsymmetrical sulfides where selectivity is a concern. researchgate.netresearchgate.net NCS is considered a milder chlorinating agent compared to sulfuryl chloride. acs.org

Selectivity Studies in α-Chloro Derivative Formation

The chlorination of unsymmetrical aliphatic sulfides with NCS in a solvent like carbon tetrachloride has been investigated to understand the selectivity of α-chloro sulfide formation. researchgate.netresearchgate.net Studies on the reaction of ethyl methyl sulfide with NCS have shown the formation of a mixture of α-chloro derivatives. researchgate.net The ratio of these products is dependent on the reaction conditions. Research indicates that the regioselectivity of the chlorination is influenced by the electronic properties of the substituents on the carbons alpha to the sulfur atom. cdnsciencepub.com For instance, in the chlorination of benzyl (B1604629) t-butyl sulfide and benzyl p-methoxybenzyl sulfide, NCS affords α-chloro sulfides, whereas sulfuryl chloride leads to carbon-sulfur bond cleavage, demonstrating the different reactivity and selectivity of these two chlorinating agents. researchgate.netresearchgate.net The directive effect in the chlorination of benzyl p-chlorobenzyl sulfide has also been studied, providing insights into the mechanistic aspects of these reactions. researchgate.net

Influence of Solvent Systems and Temperature on Product Distribution

The synthesis of this compound via the chlorination of dimethyl sulfide is highly sensitive to the choice of solvent and the reaction temperature. These parameters significantly influence the reaction rate, selectivity, and the suppression of side products, such as over-chlorinated species.

Solvent Effects: The polarity of the solvent plays a crucial role in the reaction's outcome. Non-polar solvents are generally preferred for the direct chlorination of dimethyl sulfide.

Non-Polar Solvents: Solvents like carbon tetrachloride or pentane are favored as they help to stabilize the reaction intermediates and facilitate easier product isolation. In a study involving the chlorination of unsymmetrical sulfides with N-chlorosuccinimide (NCS), carbon tetrachloride was used as the solvent.

Solvent-Free (Neat) Conditions: For certain chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), the reaction can be effectively conducted without a solvent. This "neat" synthesis involves the slow addition of SO₂Cl₂ to dimethyl sulfide, which can lead to high yields if the temperature is properly controlled.

Aqueous Biphasic Systems: In some process-oriented syntheses, particularly for the subsequent conversion to methanesulfonyl chloride, the reaction has been performed in the presence of an aqueous acid phase, sometimes with a mutual organic solvent like carbon tetrachloride. google.com The solubility of this compound itself is higher in polar solvents, a factor to consider during workup and extraction. solubilityofthings.com

Temperature Control: Maintaining a low temperature is critical to prevent side reactions, primarily over-chlorination, which leads to the formation of dithis compound and other impurities.

Chlorination with Chlorine Gas (Cl₂): Modern protocols recommend cooling the reaction mixture to between 0°C and 5°C using an ice bath to suppress the formation of byproducts. Early experiments at ambient temperatures (20–25°C) reported inconsistent yields due to this lack of control.

Chlorination with Sulfuryl Chloride (SO₂Cl₂): Optimal yields, reported to exceed 85%, are achieved when the reaction mixture is maintained at temperatures between -10°C and 0°C.

General Chlorination: For many chlorination procedures involving sulfides, a temperature range of -20°C to +25°C is considered desirable for maximizing yield, with a tighter range of -10°C to +10°C being preferable. google.com

The following table summarizes the impact of different reaction conditions on the synthesis of this compound.

Chlorinating AgentSolventTemperatureOutcome
Chlorine (Cl₂)Pentane or Carbon Tetrachloride0–5°CSuppresses side reactions and improves product isolation.
Sulfuryl Chloride (SO₂Cl₂)Neat (Solvent-Free)-10°C to 0°CMinimizes thermal degradation, yields can exceed 85%.
N-chlorosuccinimide (NCS)Carbon Tetrachloride4°CControlled formation of α-chloro derivatives.

Alternative Synthetic Pathways

Beyond the direct chlorination of dimethyl sulfide, alternative routes to this compound have been developed, most notably through reactions involving dimethyl sulfoxide (B87167) (DMSO).

Derivation from Dimethyl Sulfoxide via Pummerer-Type Reactions

The Pummerer rearrangement and its variants provide an indirect pathway to this compound, where DMSO acts as the source of the methylthiomethyl group. researchgate.net The classical Pummerer reaction involves the conversion of a sulfoxide into an α-acyloxy sulfide using an acid anhydride (B1165640). numberanalytics.com In modified versions relevant to this compound synthesis, the reaction is steered to produce a chloro-substituted sulfide. It is speculated that in some reactions employing DMSO, this compound is formed in situ as a reactive precatalyst. researchgate.net The reaction of a sulfoxide with an appropriate chlorine source can generate an intermediate that, instead of capturing an acetate (B1210297), is intercepted by a chloride ion.

Exploration of Catalytic Systems and Reaction Media

Protic Acid Catalysis: In one system, a combination of hydrochloric acid (HCl) and N,N'-dimethylpropyleneurea (DMPU) was used to catalyze the reaction of homoallylic amines with DMSO. nih.gov In this aza-Pummerer reaction, it was proposed that this compound is generated in situ as a key intermediate. nih.gov The reaction was conducted at 65°C, with DMSO serving as both a reactant and the reaction medium. nih.gov

Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive reagent for promoting Pummerer reactions, often more effective than acetic anhydride. researchgate.net It activates the sulfoxide by forming a trifluoroacetoxy sulfonium (B1226848) salt, which is a potent electrophile.

Oxalyl Chloride and Thionyl Chloride: Reagents like oxalyl chloride and thionyl chloride can react with DMSO. orgsyn.org For instance, the reaction of DMSO with oxalyl chloride at low temperatures (below -10°C) is used to generate intermediates for further synthesis, though careful temperature control is needed to prevent the formation of this compound as a byproduct. orgsyn.org

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is another effective activator. nih.gov The reaction of a sulfoxide with TMSCl is proposed to form an O-silylated sulfonium species, which can then eliminate to a thionium (B1214772) ion or be converted to an α-chloro thioether, an analogue of this compound. nih.gov This reaction is often performed in ethereal solvents. nih.gov

The table below outlines various catalytic systems used in Pummerer-type reactions that can lead to this compound or its derivatives.

Activating Agent/CatalystReaction MediumKey Features
HCl•DMPUDimethyl Sulfoxide (DMSO)Protic acid-catalyzed system where this compound is a proposed intermediate. nih.gov
Trifluoroacetic Anhydride (TFAA)VariesHighly reactive Pummerer promoter. researchgate.net
Trimethylsilyl Chloride (TMSCl)Ethereal SolventsForms a silyloxysulfonium intermediate, which can lead to α-chloro thioethers. nih.gov
Oxalyl ChlorideAcetonitrile (B52724)Reaction with DMSO must be kept at low temperature to avoid byproduct formation. orgsyn.org

Electrophilic Chloromethylation of Sulfide Precursors

The most direct and common method for synthesizing this compound is the electrophilic chlorination of a sulfide precursor, specifically dimethyl sulfide. wikipedia.org This reaction involves the attack of an electrophilic chlorine species on the sulfur atom of dimethyl sulfide. The process is an electrophilic substitution at the sulfur atom, followed by rearrangement and deprotonation to yield the α-chloro sulfide.

The reaction is typically performed by treating dimethyl sulfide with a suitable chlorinating agent, such as elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This method is foundational for producing this compound for laboratory and industrial use.

Formation and Rearrangement of Sulfonium Intermediates

The mechanism of electrophilic chlorination of dimethyl sulfide proceeds through the formation of sulfonium intermediates. The exact nature of the intermediate can vary depending on the specific reagents and conditions used.

Chlorosulfonium Chloride Intermediate: When dimethyl sulfide reacts with chlorine, a dimethylchlorosulfonium chloride salt is believed to form initially. This intermediate is unstable and rearranges. A proton is abstracted from one of the methyl groups, leading to the formation of a sulfur ylide ([CH₃S⁺(Cl)CH₂⁻]) or a related species, which then collapses to yield this compound and hydrogen chloride. thieme-connect.de

Tetravalent Sulfur Intermediates: Some mechanistic proposals suggest the involvement of tetravalent sulfur species, such as dimethylsulfur dichloride, as transient intermediates in the reaction between dimethyl sulfide and chlorine. thieme-connect.de

Oxochlorosulfonium Intermediates: In reactions involving chlorinolysis in aqueous media, the formation of oxochlorosulfonium chloride intermediates has been proposed. scribd.com

Thionium Ion Intermediates: In the context of Pummerer-type reactions originating from DMSO, activation of the sulfoxide leads to an activated sulfonium species (e.g., an acetoxysulfonium or silyloxysulfonium ion). numberanalytics.comnih.gov This species can eliminate to form a highly electrophilic thionium ion ([CH₃S=CH₂]⁺). nih.govacs.org The subsequent addition of a chloride ion to this thionium ion yields the final this compound product. nih.gov

These sulfonium intermediates are key to understanding how the chlorine atom is introduced onto the carbon adjacent to the sulfur atom, transforming a simple sulfide or sulfoxide into the functionalized this compound.

Reaction Mechanisms and Advanced Reactivity Profiles of Chloromethyl Methyl Sulfide

Nucleophilic Substitution Reactions

The predominant reaction pathway for chloromethyl methyl sulfide (B99878) is nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles. The mechanism of these reactions can be nuanced, with evidence pointing towards both Sₙ1 and Sₙ2 characteristics depending on the substrate, nucleophile, and solvent conditions.

As an alkylating agent, chloromethyl methyl sulfide introduces the methylthiomethyl (CH₃SCH₂—), or MTM, group onto nucleophilic species. This function is central to its application in organic synthesis, particularly for the protection of functional groups. wikipedia.org The mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to the expulsion of the chloride ion.

This compound readily forms stable covalent adducts with a variety of soft and hard nucleophiles. The reaction proceeds via the displacement of the chloride ion from the α-carbon. For instance, it is widely used to protect alcohols and phenols by converting them into methylthiomethyl (MTM) ethers. lookchem.com Similarly, it reacts with carboxylic acids to form MTM esters and with amides to yield N-methylated products after a subsequent reduction step. wikipedia.orgresearchgate.net The formation of these adducts is a cornerstone of its utility, providing a temporary modification of functional groups to prevent their participation in unwanted side reactions during multi-step syntheses.

The general scheme for this alkylation is as follows:

Nu:⁻ + CH₃SCH₂Cl → CH₃SCH₂-Nu + Cl⁻

Where Nu: represents a generic nucleophile (e.g., RO⁻, RCOO⁻, R₂N⁻).

The concepts of regioselectivity and stereoselectivity are critical in defining the outcome of chemical reactions. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

In reactions involving this compound, regioselectivity is typically straightforward as it possesses a single electrophilic carbon center. However, when reacting with complex nucleophiles containing multiple potential reaction sites, the regioselectivity is governed by the intrinsic properties of the nucleophile, such as the Hard and Soft Acids and Bases (HSAB) principle.

Detailed stereochemical studies on substitution reactions of this compound are not extensively documented in the reviewed literature. However, studies on structurally similar compounds, such as chloromethyl phenyl sulfide, have shown that while reactions can proceed with high regioselectivity, they may exhibit low stereoselectivity. illinois.edu For example, its reaction with certain silyl (B83357) dienol ethers results in a nearly 1:1 mixture of E and Z isomers. illinois.edu The stereochemical outcome of Sₙ2 reactions is typically inversion of configuration, whereas Sₙ1 reactions lead to racemization. The actual stereoselectivity for reactions with this compound would likely depend on the specific nucleophile and conditions, which influence the degree to which the reaction follows a pure Sₙ1 or Sₙ2 pathway. helsinki.finih.gov

This compound exhibits broad reactivity with common nucleophiles.

Halides: It undergoes halide exchange reactions. For instance, treatment with sodium iodide (NaI) in a suitable solvent like dimethyl ether (DME) can be used to synthesize the more reactive iodomethyl methyl sulfide.

Alkoxides and Phenoxides: The reaction with alkoxides (RO⁻) or alcohols in the presence of a non-nucleophilic base is a standard method for protecting hydroxyl groups. lookchem.comoup.com

Carboxylates: Carboxylate anions (RCOO⁻) react efficiently to form methylthiomethyl esters. researchgate.net

Amines and Amides: It reacts with amides in acidic media, which can be a step in the synthesis of methylamides. researchgate.net

Sulfur Nucleophiles: Reaction with thiocyanate (B1210189) salts, such as potassium thiocyanate, yields methylthiomethyl isothiocyanate. google.com

The synthesis of methylthiomethyl (MTM) ethers and esters is a primary application of this compound, serving as a robust method for protecting hydroxyl and carboxyl functional groups, respectively. researchgate.net

MTM Ethers: Alcohols and phenols are converted to their corresponding MTM ethers under mild conditions. A common procedure involves reacting the alcohol with this compound in the presence of a base such as sodium hydride (NaH) with a catalytic amount of sodium iodide (NaI) in a solvent like dimethyl ether (DME) or tetrahydrofuran (B95107) (THF). lookchem.comchemicalbook.com An alternative mild method utilizes silver nitrate (B79036) (AgNO₃) to facilitate the reaction. oup.com

MTM Esters: Carboxylic acids are protected as MTM esters by first converting the acid to its carboxylate salt (e.g., with potassium or triethylamine) and then reacting it with this compound. researchgate.netprepchem.com The use of phase-transfer catalysts or additives like 18-crown-6 (B118740) can enhance the reaction rate and yield, particularly for less reactive salts. lookchem.comchemicalbook.com These MTM protecting groups are valued for their stability under various conditions and their selective removal under neutral or acidic hydrolysis. researchgate.net

Nucleophile (Substrate)ReagentsProductYield (%)Reference
Heptanoic AcidTriethylamine (B128534)Methylthiomethyl heptanoate- prepchem.com
Carboxylic Acid (generic)K-salt, NaI, 18-crown-6MTM Ester- lookchem.com
Alcohol (generic)NaH, NaI, DMEMTM Ether- lookchem.com
Alcohol (various)Silver NitrateMTM EtherGood oup.com

Kinetic studies provide insight into the rate-determining steps of nucleophilic substitution on this compound and related compounds. The hydrolysis of chloromethyl aryl sulfides in aqueous dioxane has been shown to follow first-order kinetics, with the rate being independent of the hydrogen ion concentration. datapdf.com This observation argues against a mechanism where the initial protonation of the sulfur is a prerequisite for reaction.

The hydrolysis rates of substituted chloromethyl phenyl sulfides show a strong correlation with the Hammett substituent constants (ρ ≈ -2.6), indicating that electron-donating groups on the phenyl ring significantly accelerate the reaction. datapdf.com This substantial electronic effect supports a mechanism where there is considerable positive charge development at the methylene carbon in the transition state of the rate-determining step. This is consistent with an Sₙ1-like mechanism involving the formation of a resonance-stabilized sulfonium-carbocation intermediate ([ArS-CH₂⁺ ↔ ArS⁺=CH₂]). datapdf.com

CompoundRelative Hydrolysis Rate (in 50% aq. dioxane)Reference
p-Nitrophenyl chloromethyl sulfide1 datapdf.com
p-Chlorophenyl chloromethyl sulfide29.6 datapdf.com
Phenyl chloromethyl sulfide100 datapdf.com
p-Methoxyphenyl chloromethyl sulfide540 datapdf.com
This compound~20,000 (in 5M aq. dioxane)

The data table highlights the significant influence of the sulfur substituent on the reaction rate. This compound hydrolyzes approximately 200 times faster than chloromethyl phenyl sulfide. This enhanced reactivity is attributed to the greater ability of the methyl group, compared to the phenyl group, to stabilize the adjacent developing positive charge. Furthermore, chloromethyl methyl ether is vastly more reactive than its sulfur analog, which is a consequence of the greater ability of the oxygen atom's lone pairs to stabilize the transition state through π-donation. libretexts.orgsit.edu.cn The rate-determining step is therefore the cleavage of the carbon-chlorine bond, facilitated by anchimeric assistance from the adjacent sulfur atom.

Reactivity with Common Nucleophiles (e.g., Halides, Alkoxides, Amines)

Oxidation Chemistry of the Sulfur Moiety

The sulfur atom in this compound (ClCH₂SCH₃) is susceptible to oxidation, a reaction that significantly alters the compound's electronic properties and reactivity. This process can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone, each being a valuable intermediate in organic synthesis. The oxidation state of the sulfur atom dictates the chemical behavior of the resulting molecule.

Formation of Sulfoxides

The initial oxidation of the sulfide yields chloromethyl methyl sulfoxide (ClCH₂S(O)CH₃), a compound where the sulfur atom becomes a chiral center. researchgate.net This transformation is of significant interest as chiral sulfoxides are crucial building blocks in asymmetric synthesis. researchgate.net

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires carefully chosen reagents and controlled reaction conditions. nih.gov The choice of oxidant is critical for maximizing the yield of the desired sulfoxide. nih.gov

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide, often in glacial acetic acid, provides a "green" and effective method for oxidizing sulfides to sulfoxides. ias.ac.in This system operates under mild, transition-metal-free conditions. ias.ac.in For the oxidation of methyl phenyl sulfide, a related compound, glacial acetic acid proved to be the most effective solvent. ias.ac.in The reaction likely involves the electrophilic attack of a peroxide oxygen on the sulfide's sulfur atom. ias.ac.in An alternative method involves using an ethereal solution of hydrogen peroxide, prepared by extraction from a 30% aqueous solution, with acetic acid as a catalyst and magnesium sulfate (B86663) to remove the water generated during the reaction.

Peracids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the oxidation of sulfides to sulfoxides. nih.gov For instance, the oxidation of sulfides to their corresponding sulfoxides using m-CPBA can achieve yields ranging from 53% to 99%. nih.gov However, the use of solid peroxides like m-CPBA on an industrial scale can pose safety concerns. nih.gov Other peracids, including perbenzoic acid, perphthalic acid, and peracetic acid, have also been employed for the oxidation of α-chlorosulfides.

Dimethyldioxirane (B1199080) (DMDO): Dimethyldioxirane, a powerful yet mild oxidizing agent, can selectively oxidize sulfides to sulfoxides. cdnsciencepub.com The reaction of sulfides with 2-4 equivalents of DMDO typically results in the formation of sulfoxides with good chemoselectivity, indicated by a sulfoxide/sulfone ratio greater than 9:1 in some cases. cdnsciencepub.com The use of DMDO is advantageous as it operates under neutral conditions, which is beneficial when substrates are sensitive to acid, such as in cases where attempted oxidation with hydrogen peroxide in acetic acid led to complete decomposition of the starting material. cdnsciencepub.com

Other Reagents: A highly selective and mild oxidation of this compound has been achieved using bromine in the presence of hexabutyldistannoxane under anhydrous conditions, which is particularly suitable for hydrophobic sulfides. Molybdenum(VI) cis-dioxo complexes have also been shown to be effective catalysts for the selective oxidation of this compound to its sulfoxide with excellent conversion rates. nih.gov This is particularly noteworthy as this sulfide serves as a model compound for sulfur mustards, where selective oxidation to the sulfoxide is crucial to avoid the formation of equally toxic sulfone derivatives. nih.gov

Table 1: Comparison of Selective Oxidation Methodologies for Sulfide to Sulfoxide Conversion

Oxidizing Agent Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Glacial acetic acid, room temp. "Green" reagent, mild conditions, simple procedure. ias.ac.in May require excess H₂O₂; risk of over-oxidation. ias.ac.in
Peracids (e.g., m-CPBA) CH₂Cl₂, various temperatures High yields, well-established method. nih.gov Safety concerns with solid peroxides on large scale. nih.gov
Dimethyldioxirane (DMDO) Acetone (B3395972), mild conditions High selectivity, neutral conditions, suitable for sensitive substrates. cdnsciencepub.com Impractical for large-scale synthesis due to reagent preparation.

Since the sulfinyl group in asymmetrically substituted sulfoxides is chiral, the stereochemical outcome of the oxidation of prochiral sulfides like this compound is a critical aspect. researchgate.net The synthesis of enantiomerically pure sulfoxides is highly valuable for applications in asymmetric synthesis.

Research into the stereospecific oxidation of this compound itself is limited. However, general principles from related reactions provide insight. The reaction of the α-lithio derivative of chloromethyl methyl sulfoxide with symmetrical ketones has been observed to yield only one of the two possible diastereomeric products, indicating high stereoselectivity, although the exact stereochemistry of the adducts was not determined. nih.gov This suggests that the existing stereocenter on the sulfoxide can effectively direct the outcome of subsequent reactions.

Enantioselective oxidation of sulfides is often achieved using chiral catalysts or reagents. For example, Sharpless asymmetric oxidation conditions have been optimized for the synthesis of ortho-alkoxy aryl sulfoxides with high enantioselectivity. cdnsciencepub.com Similarly, enzymatic oxidation, such as with chloroperoxidase, can produce chiral sulfoxides like (R)-methyl phenyl sulfoxide from methyl phenyl sulfide. biosynth.com In one study, the presence of chloride ions was found to render the chloroperoxidase-catalyzed oxidation non-enantioselective, whereas the reaction was enantioselective in the absence of chloride.

While these examples demonstrate the potential for controlling the stereochemistry during the oxidation of sulfides, specific, well-documented protocols for achieving high enantioselectivity in the direct oxidation of this compound to a single enantiomer of its sulfoxide are not extensively reported in the available literature. The resulting chloromethyl methyl sulfoxide is often treated as a racemic mixture in subsequent synthetic steps.

Formation of Sulfones

Further oxidation of the sulfoxide intermediate leads to the formation of chloromethyl methyl sulfone (ClCH₂S(O)₂CH₃). nih.gov This oxidation is generally more straightforward than the selective synthesis of the sulfoxide, as it involves complete oxidation of the sulfur moiety. researchgate.net

The synthesis of chloromethyl methyl sulfone from this compound requires more potent oxidizing conditions than those used for sulfoxide formation to ensure the reaction goes to completion.

Hydrogen Peroxide with Acetic Acid: A common and effective method for oxidizing α-chlorosulfides to their corresponding sulfones involves using hydrogen peroxide in the presence of acetic acid. organic-chemistry.org The combination of hydrogen peroxide with acetic acid can form peracetic acid in situ, which is a strong oxidizing agent capable of converting the sulfide directly to the sulfone. organic-chemistry.org In a procedure for preparing chloromethyl methyl sulfone, an ethereal solution of H₂O₂ was used with acetic acid as a catalyst. Efficient oxidation required the removal of generated water using anhydrous magnesium sulfate.

Other Oxidizing Agents: Historically, reagents such as perbenzoic acid, perphthalic acid, and chromic anhydride (B1165640) in glacial acetic acid have been utilized for the oxidation of α-chlorosulfides to sulfones. More recent methods explore various catalytic systems. For example, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. nih.gov Another approach generates chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid in an organic solvent to achieve efficient oxidation to the sulfone.

Table 2: Reagents for the Synthesis of Sulfones from Sulfides

Oxidizing System Typical Conditions Key Features
H₂O₂ / Acetic Acid Reflux Forms powerful peracetic acid in situ; common and effective. organic-chemistry.org
Peracids (e.g., Perbenzoic) Glacial acetic acid Strong oxidizing conditions to ensure complete conversion.
Chromic Anhydride Glacial acetic acid A historically used, powerful oxidizing agent.
H₂O₂ / Niobium Carbide - Catalytic system allowing use of H₂O₂ for complete oxidation. nih.gov
NaClO₂ / HCl Organic solvent, mild conditions In situ generation of ClO₂; overcomes solubility issues of aqueous oxidants.

The oxidation of a sulfide to a sulfone is generally accepted to be a two-step process, proceeding through a sulfoxide intermediate.

Sulfide → Sulfoxide → Sulfone

The initial step involves the electrophilic attack of the oxidant on the electron-rich sulfur atom of the sulfide, forming the sulfoxide. The sulfoxide is less nucleophilic than the starting sulfide, which is why selective oxidation to the sulfoxide is possible under controlled conditions.

To proceed to the sulfone, a second oxidation step must occur at the sulfur atom of the sulfoxide. This typically requires more forcing conditions or a stronger oxidant because the sulfur atom in the sulfoxide is less susceptible to electrophilic attack due to the electron-withdrawing nature of the sulfinyl oxygen.

In the case of oxidation with hydrogen peroxide in the presence of acetic acid, it has been proposed that H₂O₂ is the primary oxidant for the first step (sulfide to sulfoxide), while the peracetic acid formed in situ is the major player in the second, more difficult step (sulfoxide to sulfone). organic-chemistry.org

For powerful oxidants like dimethyldioxirane, an alternative mechanism has been proposed for the oxidation of general sulfides. This mechanism suggests the involvement of a hypervalent sulfur intermediate (a sulfurane). The reaction may proceed through a zwitterionic intermediate which can then cyclize to form the hypervalent species. This pathway can, in some cases, lead directly to the sulfone without the sulfoxide being a free intermediate, especially with highly electrophilic dioxiranes. Computational studies on the decomposition of α-chloromethyl methyl sulfone catalyzed by a hydroxide (B78521) ion have also been conducted, indicating a complex, multi-step process for related reactions. researchgate.net

Electrophilic Aromatic Substitution Reactions

This compound serves as an effective agent for introducing the methylthiomethyl group (–CH₂SCH₃) onto aromatic rings through electrophilic aromatic substitution. This transformation, known as methylthiomethylation, is typically facilitated by the presence of a Lewis acid catalyst.

The direct alkylation of aromatic compounds using this compound is a key method for forming arylmethyl thioethers. The success and reactivity of this process are highly dependent on the activation of the reagent by a Lewis acid.

The methylthiomethylation of aromatic compounds is often challenging because the expected reactive species, the thiocarboxonium ion (CH₃SCH₂⁺), is significantly stabilized by the adjacent sulfur atom through pπ-pπ electron donation. mdma.ch This stabilization reduces the electrophilicity of the carbocationic center, thereby decreasing its reactivity towards many aromatic substrates. mdma.ch

To overcome this low reactivity, a "superelectrophilic" methylthiomethylating agent can be generated. mdma.ch Research has demonstrated that using an excess of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for enhancing the electrophilicity of the intermediate. mdma.chresearchgate.net The excess Lewis acid coordinates with the sulfur atom of the thiocarboxonium ion. mdma.chresearchgate.net This coordination diminishes the back-donation of electron density from the sulfur to the adjacent carbocationic center. mdma.chresearchgate.net The resulting complex is a highly reactive "superelectrophile" capable of reacting even with less reactive arenes. mdma.ch

The effectiveness of methylthiomethylation is highly dependent on the reaction conditions and the nature of the aromatic substrate. Early studies using stoichiometric amounts of Lewis acids like titanium(IV) chloride showed limited success; for instance, the alkylation of toluene (B28343) resulted in only a 37% yield. mdma.ch

However, the development of the superelectrophilic system using excess aluminum chloride has significantly broadened the scope of this reaction. mdma.ch For example, when chlorobenzene (B131634) is treated with this compound in the presence of a 1:2 molar ratio of the arene to aluminum chloride, it is almost quantitatively converted into methylthiomethylated products. mdma.ch The reaction shows high regioselectivity, yielding a mixture of ortho- and para-isomers, with the para-isomer being predominant and no meta-isomer detected. mdma.ch This method has proven effective for a range of aromatic compounds. mdma.chresearchgate.net

The table below summarizes the results of the methylthiomethylation of various arenes using the this compound/aluminum chloride system.

Aromatic SubstrateMolar Ratio (Arene:AlCl₃)Reaction TimeYield (%)Isomer Distribution (o:p:m)Reference
Chlorobenzene1:12 hours77Not specified mdma.ch
Chlorobenzene1:230 minutes~10015:85:0 mdma.ch
Toluene1:1 (with TiCl₄)Not specified37Not specified mdma.ch

Methylthiomethylation of Arenes with Lewis Acid Catalysis

Addition Reactions to Unsaturated Systems

This compound can also undergo addition reactions with unsaturated carbon-carbon bonds, such as those found in olefins. These reactions typically proceed under acidic conditions and lead to the formation of various sulfur-containing molecules.

The reaction of this compound with alkenes in the presence of a strong acid provides a direct route to bifunctional compounds where both a chloro group and a methylthio group are added across the double bond.

A notable application of this reactivity is the synthesis of 3-(methylthio)propionaldehyde (B105701) and related structures from the addition of this compound to olefins in the presence of sulfuric acid. smolecule.comacs.orgacs.org The proposed mechanism involves the electrophilic attack of a sulfur-stabilized carbocation on the alkene, followed by subsequent reaction steps.

In a related transformation, the reaction of cyclic olefins with this compound can be mediated by other acid systems to yield different products. For instance, in the presence of silver tetrafluoroborate (B81430) (AgBF₄) and acetonitrile (B52724), cyclic olefins react to form N-(2-methylthiomethylcycloalkyl)acetamides. kyoto-u.ac.jp Furthermore, reacting cyclohexene (B86901) with this compound and formic acid, catalyzed by either AgBF₄ or zinc chloride (ZnCl₂), results in the formation of 1-formyloxy-2-(methylthiomethyl)cyclohexane. kyoto-u.ac.jp

The table below presents examples of products from the reaction of this compound with cyclohexene under different acidic conditions.

OlefinAcid/Catalyst SystemAdditional ReagentProductReference
CyclohexeneAgBF₄AcetonitrileN-(2-Methylthiomethylcyclohexyl)acetamide kyoto-u.ac.jp
CyclohexeneAgBF₄ or ZnCl₂Formic Acid1-Formyloxy-2-(methylthiomethyl)cyclohexane kyoto-u.ac.jp

Reaction with Olefins under Acidic Conditions

Mechanistic Insights into Electrophilic Addition

This compound serves as a precursor to electrophilic species, particularly in the presence of Lewis acids. The mechanism for its participation in electrophilic addition reactions typically involves the initial formation of a highly reactive cationoid species. kyoto-u.ac.jp When this compound is treated with a strong Lewis acid, such as silver tetrafluoroborate (AgBF₄), the chloride is abstracted, leading to the formation of the methylthiomethyl cation (CH₃SCH₂⁺), stabilized as its tetrafluoroborate salt. kyoto-u.ac.jp This cation is a potent electrophile.

The proposed mechanism involves the electrophilic attack of this methylthiomethyl cation on a nucleophilic substrate, such as a cyclic olefin. kyoto-u.ac.jp This attack results in the formation of a new carbon-carbon bond and a carbocationic intermediate. The carbocation is then typically trapped by a nucleophile present in the reaction mixture. For instance, in reactions conducted with acetonitrile as the solvent, the nitrile can act as a nucleophile, attacking the carbocation. Subsequent hydrolysis then leads to the formation of an N-substituted acetamide. kyoto-u.ac.jp This process, known as a three-component reaction, demonstrates the ability of this compound to initiate complex bond-forming cascades through an electrophilic addition pathway. kyoto-u.ac.jp

[3+2] Cycloaddition Reactions

This compound itself is not directly used in [3+2] cycloaddition reactions. Instead, a closely related and more versatile precursor, chloromethyl trimethylsilylmethyl sulfide , serves as a synthon for the parent thiocarbonyl ylide (H₂C=S⁺-CH₂⁻), a key 1,3-dipole for these reactions. rsc.orgrsc.orgresearchgate.net This approach has become a cornerstone for synthesizing five-membered sulfur-containing heterocycles. enamine.netenaminestore.com

Generation and Reactivity of Thiocarbonyl Ylides from this compound Precursors

The generation of the parent thiocarbonyl ylide from chloromethyl trimethylsilylmethyl sulfide is a mild and efficient process. rsc.org It is typically achieved through a fluoride (B91410) ion-promoted 1,3-elimination reaction. researchgate.net Reagents like cesium fluoride (CsF) in a polar aprotic solvent such as acetonitrile are highly effective for this transformation. rsc.orgrsc.orgrsc.org

The mechanism involves the fluoride ion attacking the silicon atom, which facilitates the cleavage of the carbon-silicon bond. This prompts a 1,3-elimination of the chloride ion, resulting in the in-situ formation of the transient thiocarbonyl ylide. researchgate.net This reactive 1,3-dipole is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture. researchgate.net The versatility of this method allows the thiocarbonyl ylide to react with a wide array of dipolarophiles, including electron-deficient alkenes and alkynes, to construct various heterocyclic systems. enamine.netenaminestore.com

The [3+2] cycloaddition of thiocarbonyl ylides generated from chloromethyl trimethylsilylmethyl sulfide with various dipolarophiles provides a direct route to highly substituted dihydro- and tetrahydrothiophene (B86538) derivatives. rsc.orgacs.orgnih.gov This method is particularly effective for reactions with activated alkenes and alkynes.

The reaction with electron-deficient alkenes, such as acrylates, methyl vinyl ketone, and derivatives of fumaric and maleic acids, proceeds smoothly at room temperature to yield the corresponding tetrahydrothiophenes in good yields. rsc.org Similarly, reaction with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) affords dihydrothiophene derivatives. rsc.orgrsc.org This methodology has been expanded to synthesize a variety of functionalized tetrahydrothiophenes, including those with trifluoromethyl groups, by using appropriately substituted alkenes as reaction partners. tandfonline.comresearchgate.netuzh.ch

The table below summarizes representative examples of the synthesis of tetrahydro- and dihydrothiophene derivatives using this method.

DipolarophileProductYield (%)
Methyl acrylate (B77674)3-Methoxycarbonyltetrahydrothiophene71
Methyl vinyl ketone3-Acetyltetrahydrothiophene64
Dimethyl fumarate (B1241708)trans-3,4-Bis(methoxycarbonyl)tetrahydrothiophene82
Dimethyl maleate (B1232345)cis-3,4-Bis(methoxycarbonyl)tetrahydrothiophene75
Dimethyl acetylenedicarboxylate3,4-Bis(methoxycarbonyl)-2,5-dihydrothiophene79
Data sourced from Hosomi, A.; Matsuyama, Y.; Sakurai, H. J. Chem. Soc., Chem. Commun. 1986, 14, 1073. rsc.org

The [3+2] cycloaddition reactions involving thiocarbonyl ylides are generally concerted and stereospecific, meaning the stereochemistry of the dipolarophile is retained in the heterocyclic product. rsc.orgwikipedia.org For example, the reaction with dimethyl fumarate (trans-alkene) exclusively yields the trans-substituted tetrahydrothiophene, while dimethyl maleate (cis-alkene) gives the corresponding cis-product. rsc.orgrsc.org This stereochemical fidelity is a key feature of concerted pericyclic reactions, proceeding through a highly ordered, six-electron transition state. wikipedia.org

Furthermore, a high degree of stereoselectivity can be achieved in these cycloadditions. researchgate.net When chiral auxiliaries are attached to the dipolarophile, significant diastereoselectivity can be induced. This has been demonstrated in reactions with chiral α,β-unsaturated amides, leading to the formation of enantiomerically pure trans-3,4-disubstituted tetrahydrothiophenes with high diastereofacial selectivity. The stereochemistry of the major diastereomer is often predictable based on steric models where the thiocarbonyl ylide approaches the less hindered face of the chiral dipolarophile. The stereochemistry of the resulting products is typically confirmed using techniques like 1H NOESY experiments. researchgate.netscispace.com

Applications of Chloromethyl Methyl Sulfide in Advanced Organic Synthesis

Methylene (B1212753) Transfer Chemistry

Methylene transfer reactions, involving the delivery of a CH₂ group to a substrate, are fundamental transformations in organic chemistry. Chloromethyl methyl sulfide (B99878) serves as a potent precursor for generating reactive intermediates capable of effecting such transfers, finding significant use in both cyclopropanation and alkylation reactions.

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for cyclopropanation reactions. In this context, chloromethyl methyl sulfide is not the direct cyclopropanating agent but is instrumental in the in situ preparation of a stable, iron-containing methylene transfer reagent. lookchem.comchemicalbook.comthermofisher.krscbt.com This approach provides a valuable alternative to traditional methods like the Simmons-Smith reaction. orgsyn.org

The process involves the reaction of this compound with a suitable iron complex, such as the cyclopentadienyl (B1206354) iron dicarbonyl dimer, to form an iron-methylene complex, (η⁵-C₅H₅)(CO)₂FeCH₂SCH₃. lookchem.comorgsyn.org This complex can then transfer a methylene group to various alkenes to furnish the corresponding cyclopropane (B1198618) derivatives.

One established procedure involves the reaction of the sodium salt of the cyclopentadienyl iron dicarbonyl anion with this compound, followed by treatment with iodomethane. orgsyn.org The resulting iron-containing reagent effectively cyclopropanates alkenes. For instance, the reaction with styrene (B11656) derivatives produces aryl-substituted cyclopropanes, which are important structural motifs in medicinal chemistry and materials science. researchgate.net The reaction's scope includes the successful cyclopropanation of various substituted styrenes.

Table 1: Iron-Catalyzed Cyclopropanation of Styrene Derivatives This table is representative of typical results for iron-catalyzed cyclopropanation reactions.

Entry Styrene Derivative Product Yield (%)
1 Styrene Phenylcyclopropane >90
2 4-Methylstyrene (4-Methylphenyl)cyclopropane 88-91
3 4-Chlorostyrene (4-Chlorophenyl)cyclopropane 88-91
4 4-Bromostyrene (4-Bromophenyl)cyclopropane 88-91
5 4-(Trifluoromethyl)styrene [4-(Trifluoromethyl)phenyl]cyclopropane 67
6 α-Phenylstyrene 1,1-Diphenylcyclopropane >90

The efficiency, selectivity, and enantioselectivity of iron-catalyzed cyclopropanation are heavily dependent on the ligand architecture around the iron center. While early examples utilized organometallic complexes like Fp-CH₂SCH₃, orgsyn.org contemporary research focuses on the design of sophisticated organic ligands to modulate the catalyst's reactivity. oup.com

Prominent ligand classes include porphyrins, bis(imino)pyridines, and tetraaza macrocycles. oup.comrsc.org For instance, chiral iron porphyrin complexes have been shown to catalyze highly enantioselective cyclopropanation reactions, achieving high turnover numbers and excellent enantiomeric excess (up to 99% ee) for various aryl alkenes. nih.gov The design of C₁-symmetric chiral bis(imino)pyridine ligands, derived from amino acids like L-valine, has also enabled successful asymmetric cyclopropanation, providing a basis for developing new, efficient chiral iron catalysts. rsc.org Computational and experimental studies suggest that the electronic and steric properties of these ligands directly influence the stability and reactivity of the key iron-carbene intermediate, which is the active species in the methylene transfer step. nih.govnih.gov Optimization often involves fine-tuning the ligand framework to control the trajectory of the incoming alkene, thereby dictating the stereochemical outcome of the reaction. researchgate.net

Beyond cyclopropanation, this compound is a valuable precursor for generating electrophilic species used in alkylation, particularly for the N,N-dimethylation of amines.

A significant application of this compound is in the reductive N,N-dimethylation of challenging substrates like heteroaryl-amines. acs.orgnih.gov In these reactions, this compound acts as a source for the active methylthiomethyl cation (CH₃SCH₂⁺). This species is generated in situ and participates in a one-pot reductive methylation process.

The transformation of heteroaryl-amines can be significantly accelerated by using this compound. acs.orgnih.gov The methodology is particularly effective for the one-pot reductive transformation of nitro-substituted heteroaromatics to the corresponding N,N-dimethylamino derivatives. This process is applicable to multigram-scale synthesis, highlighting its practical utility. acs.orgnih.gov N-methylated amines are crucial compounds in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov

Table 2: Reductive N,N-Dimethylation of Heteroaryl Amines This table illustrates the utility of CH₃SCH₂Cl as a precursor for the dimethylation of various amine substrates.

Entry Substrate Product Yield (%)
1 2-Aminobenzothiazole 2-(Dimethylamino)benzothiazole High
2 4-Nitroaniline N,N-Dimethyl-p-phenylenediamine High
3 2-Amino-5-nitropyridine 5-Nitro-N,N-dimethylpyridin-2-amine Good
4 Aniline N,N-Dimethylaniline High

The active species generated from this compound presents distinct advantages over traditional methylating agents like dimethyl sulfate (B86663) or methyl iodide. A key feature is the lower electrophilicity of the CH₃SCH₂⁺ species. acs.orgnih.gov This characteristic proves beneficial in "pathological cases" where common, highly reactive methylating agents lead to undesired side reactions or furnish the N,N-dimethylated products in low to no yield. acs.orgnih.gov

For instance, substrates containing multiple nucleophilic sites can be selectively dimethylated on the target amine without affecting other sensitive functional groups. Conventional methods often suffer from over-alkylation or reaction at unintended sites. The use of systems involving this compound avoids the formation of N-formamides as resting intermediates, which can be an issue with other reductive amination systems like those using DMSO/HCOOH. acs.orgnih.gov This milder reactivity profile expands the scope of reductive N,N-dimethylation to include substrates that are incompatible with more aggressive reagents.

Generation of Active Alkylating Species for Methylation

Protecting Group Strategies in Complex Syntheses

The methylthiomethyl (MTM) group, introduced using this compound, serves as a robust protecting group for both carboxylic acids and alcohols. Its unique cleavage conditions, often involving soft Lewis acids, allow for orthogonal protection strategies in the synthesis of polyfunctionalized molecules.

This compound reacts with carboxylic acids, typically in the presence of a base, to form methylthiomethyl (MTM) esters. tandfonline.comwikipedia.org This protection strategy is valuable due to the MTM ester's stability under various conditions and the mild methods available for its subsequent removal.

The formation of MTM esters is often achieved by reacting the carboxylate salt of the acid with this compound. researchgate.netresearchgate.net To avoid the use of the toxic and carcinogenic chloromethyl methyl ether, alternative methods have been developed. One such method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like acetic anhydride (B1165640) in a Pummerer-type rearrangement. wikipedia.org More recent protocols have employed Swern oxidation conditions (dimethylsulfoxide, oxalyl chloride, and triethylamine (B128534) at low temperatures) or simply heating the carboxylic acid in DMSO, which acts as both the solvent and the methylthiomethyl source, to afford MTM esters in high yields. researchgate.netnih.gov

The deprotection of MTM esters can be accomplished under a range of mild conditions, a key feature for their application in the synthesis of sensitive molecules. These methods are designed to be non-hydrolytic and neutral or acidic to preserve other functional groups. researchgate.netresearchgate.net

Table 1: Selected Mild Deprotection Methods for Methylthiomethyl (MTM) Esters

Reagent/SystemConditionsSubstrate ScopeYield (%)Reference(s)
AlCl₃-N,N-dimethylanilineCH₂Cl₂, room temp, < 1 hrVarious alkyl & aryl MTM esters80-99 tandfonline.comtandfonline.com
MgBr₂-etherateEther, refluxAromatic & aliphatic MTM estersHigh
HgCl₂Acetonitrile (B52724)/water, reflux, 6 hrsN-Boc-amino acid MTM estersQuantitative ingentaconnect.com
Enzymatic (Rabbit Plasma)pH 7.4 bufferMTM sulfone esters78-88

One notable mild deprotection system involves the use of aluminum chloride in combination with N,N-dimethylaniline. tandfonline.comtandfonline.com This reagent combination effectively cleaves MTM esters, as well as other esters like methyl and benzyl (B1604629) esters, at room temperature in dichloromethane, affording the parent carboxylic acids in excellent yields. tandfonline.com Another approach utilizes magnesium bromide in ether for the deprotection of MTM and other similar esters. In the context of peptide synthesis, N-Boc-protected amino acid MTM esters can be quantitatively cleaved using mercuric chloride in aqueous acetonitrile without affecting the Boc protecting group. ingentaconnect.com

A significant advantage of the methylthiomethyl ester is its orthogonality with other commonly used protecting groups. Orthogonal protection allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. wikipedia.orguchicago.edu The MTM group belongs to an orthogonal set that is cleaved under conditions that leave many other groups intact. thieme-connect.de

The MTM ester is stable to the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups and the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups. wikipedia.orgorganic-chemistry.org For instance, the deprotection of N-Boc-L-amino acid MTM esters with mercuric chloride proceeds without cleavage of the acid-labile Boc group. ingentaconnect.com Conversely, the MTM group is stable to the fluoride (B91410) ion sources (like TBAF) used to cleave silyl (B83357) ethers (e.g., TBDMS, TIPS). wikipedia.orgthieme-connect.de This differential stability is crucial in multistep synthesis.

Table 2: Orthogonality of MTM Ester with Common Protecting Groups

Protecting GroupMTM Ester Cleavage Conditions (e.g., HgCl₂, AgNO₃)Standard Cleavage Conditions for Other GroupOrthogonal?
tert-Butyloxycarbonyl (Boc)StableStrong Acid (e.g., TFA, HCl)Yes
9-Fluorenylmethyloxycarbonyl (Fmoc)StableBase (e.g., Piperidine)Yes
Benzyl (Bn) ether/esterStableHydrogenolysis (H₂, Pd/C)Yes
tert-Butyldimethylsilyl (TBDMS) etherStableFluoride Ion (e.g., TBAF) or AcidYes
Tetrahydropyranyl (THP) etherStableMild Aqueous AcidYes

This orthogonality allows for complex synthetic sequences where, for example, an Fmoc group can be removed to allow for peptide coupling, followed by a separate, selective deprotection of the MTM ester to unmask a carboxylic acid for a subsequent transformation, all while a silyl ether on another part of the molecule remains in place.

This compound is also widely used to protect hydroxyl groups as methylthiomethyl (MTM) ethers. wikipedia.org This transformation is valuable for protecting alcohols, including tertiary alcohols, which can be sensitive to the acidic conditions required for other protecting groups. wikipedia.org MTM ethers are stable under a variety of reaction conditions but can be removed selectively when needed.

A particularly mild and effective method for the formation of MTM ethers involves the use of this compound in the presence of silver nitrate (B79036). researchgate.netresearchgate.net This silver(I)-catalyzed reaction proceeds under gentle conditions and is suitable for a wide range of alcohol types, including primary, secondary, and tertiary alcohols. researchgate.net The reaction is typically carried out in a solvent like benzene (B151609) or cyclohexane (B81311) with an amine base such as triethylamine to scavenge the acid produced. thieme-connect.de The role of the silver ion is to act as a Lewis acid, activating the this compound towards nucleophilic attack by the alcohol. thieme-connect.delibretexts.org This method provides a valuable alternative to procedures requiring the formation of a sodium alkoxide with a strong base like sodium hydride. wikipedia.orgthieme-connect.de

Table 3: Silver Nitrate-Catalyzed Formation of MTM Ethers

Alcohol SubstrateReagentsConditionsYield (%)Reference
Primary AlcoholCH₃SCH₂Cl, AgNO₃, Et₃NBenzene, 80°CHigh researchgate.netthieme-connect.de
Secondary AlcoholCH₃SCH₂Cl, AgNO₃, Et₃NCyclohexane, 60-80°CHigh researchgate.netthieme-connect.de
Tertiary AlcoholCH₃SCH₂Cl, AgNO₃, Et₃NBenzene, 80°CGood researchgate.net

The deprotection of MTM ethers can also be achieved using silver nitrate, often in a mixture of THF and water with a mild base like 2,6-lutidine to buffer the reaction. thieme-connect.deacs.org

The MTM group is highly effective for the selective protection of hydroxyl groups in molecules that contain multiple functionalities. Due to the mild formation conditions, particularly the silver nitrate-catalyzed method, alcohols can be protected without disturbing other sensitive groups.

The key to its utility in complex synthesis is the selective deprotection of the MTM ether. Cleavage is typically achieved with soft metal salts like mercuric chloride or silver nitrate under neutral or near-neutral conditions. wikipedia.orgwikipedia.org These conditions are compatible with a wide array of other protecting groups, such as acetals, silyl ethers, and carbamates, allowing for precise, targeted deprotection. For example, it has been demonstrated that MTM ethers can be cleaved with silver nitrate while dithiane protecting groups remain intact. thieme-connect.de This chemoselectivity is a cornerstone of modern protecting group strategy.

In syntheses involving polyols, such as carbohydrates, selective protection is often necessary. While empirical determination is sometimes required, conditions can often be found to selectively protect one hydroxyl group over another (e.g., a primary vs. a secondary alcohol) based on steric accessibility and reaction conditions. The subsequent selective removal of the MTM group in the presence of other ether or ester protecting groups highlights its strategic importance.

Protection of Alcohols as Methylthiomethyl Ethers

Precursor in Fine Chemical Synthesis

This compound (ClCH₂SCH₃), also known as methylthiomethyl chloride (MTMCl), is a highly reactive and versatile bifunctional reagent. Its structure, containing both a reactive chlorine atom and a sulfur-containing methylthiomethyl group, makes it an invaluable precursor in the synthesis of a wide array of fine chemicals. wikipedia.org Its utility stems from its capacity to introduce the methylthiomethyl (MTM) moiety, which can serve as a protecting group or as a reactive handle for further molecular elaboration. lookchem.com This dual functionality has cemented its role as a key building block in advanced organic synthesis, particularly in the production of intermediates for pharmaceuticals, agrochemicals, and specialty materials. ontosight.ai

Synthesis of Vinyl Sulfides and Their Transformations

This compound serves as an effective precursor for the synthesis of vinyl sulfides, which are important intermediates in organic chemistry. Vinyl sulfides are versatile building blocks used in a variety of synthetic transformations, including as Michael acceptors, partners in cycloaddition and Heck reactions, and as precursors for ketones and aldehydes. nih.govrsc.org

The synthesis of vinyl sulfides from this compound typically proceeds via an indirect, multi-step pathway. A common strategy involves the conversion of this compound into a phosphonium (B103445) salt or a phosphonate (B1237965) ester. This intermediate then undergoes a Wittig or Horner-Wadsworth-Emmons reaction with an aldehyde or ketone to furnish the desired vinyl sulfide. organic-chemistry.orgconicet.gov.ar

Once formed, these vinyl sulfides can undergo a multitude of transformations:

Oxidation: The sulfur atom in the vinyl sulfide can be readily oxidized to form vinyl sulfoxides and vinyl sulfones, which are themselves valuable synthetic intermediates known for their roles as Michael acceptors and dienophiles. acs.org

Fischer Indole (B1671886) Synthesis: Vinyl sulfides can act as surrogates for aldehydes or ketones in the Fischer indole synthesis, reacting with arylhydrazines to produce a diverse range of 3-substituted and 2,3-disubstituted indoles, which are core structures in many pharmaceutical agents. organic-chemistry.org

Cross-Coupling Reactions: Vinyl sulfides are effective partners in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org

Cycloaddition Reactions: They participate as 2π-electron components in cycloaddition reactions, providing access to various cyclic and heterocyclic systems. nih.govrsc.org

The versatility of these transformations makes the vinyl sulfides derived from this compound highly valuable in the construction of complex molecular architectures.

Preparation of Methanesulfonyl Chloride

This compound is a key starting material in a direct and efficient process for the manufacture of methanesulfonyl chloride (CH₃SO₂Cl). Methanesulfonyl chloride is a widely used reagent in organic synthesis for the introduction of the mesyl (CH₃SO₂-) group, commonly employed for protection of alcohols, amines, and other functional groups, and for its use as a leaving group in substitution and elimination reactions.

ClCH₂SCH₃ + 3Cl₂ + 3H₂O → CH₃SO₂Cl + 5HCl + CH₂O

In this process, precise control of stoichiometry and reaction conditions is crucial to maximize yield and minimize by-products. The reaction is typically carried out at low temperatures, between -20 °C and +25 °C, to manage the exothermic nature of the chlorination. A key aspect of the invention is the use of a controlled amount of water, generally between 3 to 10 moles per mole of this compound, which is sufficient for the reaction but low enough to prevent significant hydrolysis of the final product. Yields of methanesulfonyl chloride obtained through this method are reported to be in the range of 65-80%.

Table 1: Representative Reaction Conditions for Methanesulfonyl Chloride Synthesis

ParameterValue
Starting Material Monochlorodimethyl sulfide
Reagents Water (H₂O), Chlorine (Cl₂)
Molar Ratio (H₂O:Starting Material) ~3-10:1
Molar Ratio (Cl₂:Starting Material) ~3:1 (Stoichiometric)
Temperature -20 °C to +25 °C
Reported Yield 65-80%

Data compiled from U.S. Patent 3,226,433.

Building Block for Agrochemicals and Pharmaceuticals

The high reactivity and bifunctional nature of this compound make it an essential intermediate in the synthesis of a wide range of agrochemicals (such as fungicides, herbicides, and insecticides) and pharmaceuticals. ontosight.aisolubilityofthings.com It is estimated that sulfur-containing compounds, for which this compound is a key precursor, are utilized in the production of over 70% of all pharmaceuticals and pesticides. ontosight.ai Its role is primarily as an alkylating agent, enabling the introduction of the methylthiomethyl group into various molecular scaffolds, which can then be further modified.

Recent research highlights its use in creating novel reagents for complex C-S bond formation. For example, this compound reacts with morpholine (B109124) to generate 4-((methylthio)methyl)morpholine, a stable, solid methylthiolating agent. rsc.orgresearchgate.net This reagent has been successfully employed in palladium-catalyzed cross-coupling reactions to synthesize aryl methyl sulfides from less reactive chloroarenes and other aryl electrophiles. rsc.org This methodology is significant as the resulting aryl methyl sulfide motif is a core component in numerous bioactive molecules, including:

Thioridazine: An antipsychotic drug. rsc.orgresearchgate.net

Firocoxib: A non-steroidal anti-inflammatory drug (NSAID) for veterinary use, which is accessed via oxidation of its methylthio precursor. rsc.orgresearchgate.net

The ability to use this compound as a starting point for such advanced reagents underscores its fundamental importance in medicinal chemistry and drug discovery. rsc.org

Introduction of Sulfur and Chlorine Functionalities in Organic Molecules

The primary application of this compound in fine chemical synthesis is as a methylthiomethylating agent . lookchem.comchemicalbook.com The molecule's reactivity is dominated by the chloromethyl group, where the chlorine atom acts as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. wikipedia.org This allows for the facile introduction of the methylthiomethyl (-CH₂SCH₃) group onto a wide range of nucleophiles.

This functionality is particularly useful for:

Protection of Functional Groups: Alcohols and carboxylic acids are frequently protected as their methylthiomethyl (MTM) ethers and esters, respectively. wikipedia.orglookchem.comchemicalbook.com These protecting groups are stable to a variety of reaction conditions but can be removed under specific, often mild, conditions, making them highly valuable in multi-step syntheses.

Alkylation of Carbon and Heteroatom Nucleophiles: It reacts with carbanions, amines, and other nucleophiles to introduce the MTM group, which serves as a handle for further synthetic transformations. nih.gov

Alkylation of Aromatics: In the presence of a Lewis acid like aluminum chloride, this compound acts as an effective electrophile for the methylthiomethylation of aromatic rings. thieme-connect.commdma.ch The reactivity can be enhanced to a "superelectrophilic" state by using excess Lewis acid, allowing for the efficient alkylation of even less reactive aromatic systems. thieme-connect.com

Table 2: Methylthiomethylation of Aromatic Compounds

Aromatic SubstrateLewis Acid (equiv.)TimeYield
Chlorobenzene (B131634)AlCl₃ (1)2 h77%
ChlorobenzeneAlCl₃ (2)30 min~100%

Data compiled from Synthesis, 1994, (3), 276-278. mdma.ch

Furthermore, the sulfur atom within the introduced MTM group is itself a functional handle. It can be oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic properties of the group, turning it into a strong electron-withdrawing group and a competent leaving group in reactions like the Julia olefination, thereby expanding its synthetic utility.

Computational and Theoretical Investigations of Chloromethyl Methyl Sulfide

Quantum Chemical Studies

Quantum chemical calculations have been instrumental in elucidating the nuanced conformational landscape and electronic structure of chloromethyl methyl sulfide (B99878). These computational approaches allow for a detailed examination of factors that are often difficult to isolate and quantify through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organosulfur compounds, including chloromethyl methyl sulfide. DFT calculations offer a balance between computational cost and accuracy, making it possible to explore conformational equilibria and the influence of various stereoelectronic effects.

The rotational isomerism of this compound primarily involves rotation around the C-S bond, leading to two main conformers: gauche and anti. In the gauche conformation, the C-Cl bond is oriented at approximately a 60° dihedral angle to the C-S-C plane, while in the anti conformation, this angle is 180°.

Theoretical studies have consistently shown that the gauche conformer is significantly more stable than the anti conformer. researchgate.net DFT calculations indicate that the gauche rotamer of this compound is more stable than the anti form by approximately 3.2 kcal/mol in the gas phase. researchgate.net This preference for the gauche conformation is a common feature in systems capable of exhibiting the anomeric effect.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (Cl-C-S-C)
Gauche 0.0 ~60°
Anti 3.2 researchgate.net 180°

This energetic preference has been corroborated by experimental techniques such as NMR and infrared spectroscopy, which also indicate the prevalence of the gauche conformer. researchgate.netusp.br

The pronounced stability of the gauche conformer is primarily attributed to a significant stereoelectronic interaction known as the anomeric effect. researchgate.net This effect involves the delocalization of electron density from a lone pair on the sulfur atom (nS) into the antibonding orbital of the adjacent carbon-chlorine bond (σ*C-Cl). researchgate.net

This nS → σ*C-Cl interaction is most effective when the sulfur lone pair and the C-Cl bond are anti-periplanar, a geometric arrangement that is achieved in the gauche conformation. This orbital overlap leads to a stabilization of the molecule, lowering the energy of the gauche conformer relative to the anti, where such an alignment is not possible. The anomeric effect is a type of negative hyperconjugation and is a key factor in understanding the structural preferences of many molecules containing heteroatoms. basna.ir

While detailed energy profiles for specific reactions of this compound are less commonly reported in the context of these conformational studies, the principles derived from them are crucial for understanding its reactivity. For instance, the anomeric stabilization of the ground state can influence the energy barriers of reactions involving the chloromethyl group. The compound is known to participate in reactions such as nucleophilic substitution, where the nature of the C-Cl bond, as modulated by stereoelectronic effects, plays a critical role. Computational studies on related systems, like α-chloromethyl methyl sulfone, have explored decomposition pathways, indicating that DFT can be a valuable tool for mapping reaction energy profiles. researchgate.net

Natural Bond Orbital (NBO) Analysis

To further quantify and understand the stabilizing interactions within this compound, Natural Bond Orbital (NBO) analysis is frequently employed. NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, allowing for the investigation of specific orbital interactions.

NBO analysis provides direct evidence for the anomeric effect in this compound by calculating the stabilization energy associated with the nS → σ*C-Cl hyperconjugative interaction. researchgate.net This analysis confirms that this specific orbital delocalization is the primary factor responsible for the enhanced stability of the gauche conformer. researchgate.net

The analysis quantifies the energy of this interaction, providing a numerical basis for the qualitative understanding of the anomeric effect. While the precise energy values can vary depending on the level of theory and basis set used in the calculation, the consistent finding is a significant stabilization energy for this interaction in the gauche form, which is absent in the anti conformer.

Table 2: Key NBO Analysis Findings for the Gauche Conformer of this compound

Donor Orbital Acceptor Orbital Type of Interaction Role in Stabilization
n(S) σ*(C-Cl) Anomeric Effect Primary stabilizing interaction researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate reaction mechanisms of this compound and its analogs at a molecular level. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify transition states, and calculate reaction energetics, providing insights that are often difficult to obtain through experimental means alone. These theoretical investigations have been instrumental in understanding decomposition pathways, analyzing reaction paths in different phases, and determining the thermochemical properties of related sulfur compounds.

Decomposition Pathways of Analogues (e.g., α-Chloromethyl Methyl Sulfone)

Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in unraveling the decomposition mechanisms of compounds analogous to this compound, such as α-chloromethyl methyl sulfone. The decomposition of α-chloromethyl methyl sulfone has been investigated both in the absence and presence of a catalyst.

Theoretical calculations at the B3LYP/6-311+G(d,p) level of theory indicate that the uncatalyzed decomposition of α-chloromethyl methyl sulfone proceeds through a two-step mechanism. researchgate.net In contrast, when catalyzed by a hydroxide (B78521) ion, a process relevant to the Ramberg–Bäcklund reaction, the decomposition follows a more complex three-step pathway. researchgate.netresearchgate.net Computational results have demonstrated that the hydroxide-catalyzed decomposition is significantly more facile, highlighting the crucial role of the catalyst in lowering the activation barriers. researchgate.net

Further computational investigations into related sulfonyl compounds have provided broader insights into their stability and decomposition. For instance, studies on 2-sulfonyl oxetane (B1205548) derivatives have explored decomposition pathways, suggesting that nucleophilic attack at the sulfur center is a key step, influenced by the electronic nature of the substituents on the aryl group. rsc.org The generation and reactivity of α-chlorocarbanions from α-chloro sulfones have also been a subject of theoretical interest. These carbanions can undergo various reactions, including addition to electron-deficient arenes, a process that has been rationalized through computational modeling. mdpi.com

The stability of various isomers of sulfoxides and sulfones, which can be seen as oxidized analogs of this compound, has also been assessed computationally. DFT calculations have been used to compare the relative energies and stereoelectronic effects in different isomers of sulfide, sulfoxide (B87167), and sulfone functional groups within cyclic systems, providing a fundamental understanding of the factors governing their stability. researchgate.net

Reaction Path Analysis in Gas-Phase and Solution-Phase Reactions

The reactivity of this compound and related organosulfur compounds is profoundly influenced by the surrounding medium. Computational modeling allows for a detailed analysis of reaction pathways in both the gas phase and in solution, revealing the distinct mechanistic features in each environment.

Gas-Phase Reactions: In the gas phase, thermal decomposition and oxidation reactions are of significant interest. Theoretical calculations have been employed to study the kinetics and mechanisms of the gas-phase thermal decomposition of thiomethyl chloroalkanes. usfq.edu.ec For 2-thiomethyl-1-chloroethane, DFT calculations suggest that a 1,2-elimination reaction via a non-synchronous four-membered cyclic transition state is the favored mechanism. usfq.edu.ec For other analogs, such as 4-thiomethyl-1-chlorobutane, computational results support a mechanism involving neighboring group participation by the thiomethyl group, proceeding through a cyclic ion-pair intermediate. usfq.edu.ec

The atmospheric oxidation of related sulfur compounds has also been extensively modeled. For instance, the Cl-atom initiated oxidation of ethyl methyl sulfide and diethyl sulfide has been studied, with computational chemistry helping to postulate degradation mechanisms that explain the observed products. conicet.gov.ar Similarly, the oxidation of methane (B114726) sulfonamide initiated by chlorine atoms has been elucidated using ab initio and DFT methods, identifying the major reaction pathways and calculating rate coefficients. researchgate.net These studies often involve mapping the potential energy surface for reactions with atmospheric oxidants like •OH and Cl atoms, identifying the initial H-atom abstraction or addition sites and following the subsequent reaction cascades. researchgate.netdntb.gov.ua

Solution-Phase Reactions: In the solution phase, the reactivity of this compound is often dominated by nucleophilic substitution and solvolysis reactions. Computational studies can provide insights into the mechanisms of these reactions, for example, by modeling the transition states for SN1 and SN2 pathways. The hydrolysis of this compound, for instance, is understood to proceed via an SN2 mechanism. Computational models can help to rationalize the influence of solvent polarity and nucleophilicity on the reaction rates and pathways.

The formation of α-chlorocarbanions from α-chloro sulfones in the presence of a base is a key process in solution-phase synthesis. mdpi.com Computational chemistry has been used to study the stability and reactivity of these carbanions, including their addition to activated carbon-carbon multiple bonds and their reactions with electron-deficient arenes, a process known as Vicarious Nucleophilic Substitution (VNS). mdpi.com These theoretical models help to explain the regioselectivity and stereoselectivity observed in these complex reactions.

Thermochemical Studies of Related Sulfur Compounds

The thermochemical properties of sulfur compounds, such as their enthalpies of formation and bond dissociation energies, are fundamental to understanding their reactivity and stability. Computational chemistry provides a powerful means to calculate these properties, often with an accuracy that rivals experimental methods.

High-level ab initio composite methods like the Gaussian-n (Gn) theories (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are frequently used to obtain reliable thermochemical data for a wide range of sulfur-containing molecules. kit.edutandfonline.com These methods have been applied to calculate the enthalpies of formation for various stable molecules, radicals, and transition state structures involved in the oxidation and combustion of sulfur. kit.edu For example, a computational study on the primary oxidation of sulfur utilized several composite ab initio methods to calculate the enthalpies of a series of sulfur compounds and transition state structures. kit.edu

Comparative studies have shown that while DFT methods like B3LYP can sometimes be less accurate for sulfur compounds, especially those involving the S-S bond, the composite methods generally show good consistency with each other and with available experimental data. kit.edu For instance, the S-O bond energy in SO₂ and SO₃ has been calculated using various computational methods, with the composite methods providing results in very good agreement with literature values. kit.edu

Thermochemical data for sulfur-containing heterocyclic compounds have also been determined through a combination of calorimetric experiments and computational modeling. nih.govrsc.org These studies provide essential information on the structural, conformational, and reactivity behavior of these compounds, with theoretical models helping to dissect the contributions of steric, electronic, and stereoelectronic interactions to their enthalpies of formation. nih.govrsc.org Similarly, the thermochemical properties of sulfur-containing furan (B31954) derivatives have been investigated using both experimental and theoretical approaches, validating the computational methods and providing reliable data for these important flavor and fragrance compounds. mdpi.com

Below is a table summarizing some computationally determined thermochemical data for related sulfur compounds.

Compound/BondPropertyComputational MethodCalculated Value (kcal/mol)
SO₃S-O Bond EnergyCBS-QB382.8
SO₃S-O Bond EnergyG282.1
SO₂S-O Bond EnergyCBS-QB3129.0
SO₂S-O Bond EnergyG2128.7

Advanced Analytical Characterization in Research on Chloromethyl Methyl Sulfide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary means by which the molecular structure, connectivity, and conformational preferences of chloromethyl methyl sulfide (B99878) are determined. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most powerful and commonly employed techniques in this regard.

NMR spectroscopy is an indispensable tool for confirming the identity and purity of chloromethyl methyl sulfide. It provides detailed information about the hydrogen and carbon atomic environments within the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit simple and distinct patterns that allow for straightforward structural assignment. In typical deuterated solvents like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows two singlets corresponding to the two distinct types of protons. chemicalbook.comnih.gov The methyl (–CH₃) protons typically appear upfield, while the methylene (B1212753) (–CH₂Cl) protons, being adjacent to the electronegative chlorine atom, are deshielded and appear further downfield.

Similarly, the ¹³C NMR spectrum displays two signals corresponding to the methyl and chloromethyl carbons. spectrabase.com The carbon of the chloromethyl group is significantly downfield compared to the methyl carbon due to the influence of the adjacent chlorine. mdma.ch

Nucleus Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Assignment
¹H~2.3Singlet-S-CH₃
¹H~4.8 - 5.2Singlet-CH₂Cl
¹³C~16Singlet-S-CH₃
¹³C~48 - 53Singlet-CH₂Cl
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comspectrabase.commdma.ch

Beyond simple structural confirmation, NMR spectroscopy, in conjunction with theoretical calculations, provides crucial insights into the conformational preferences of the molecule. Research has shown that for the ClCSCH₃ fragment, the gauche rotamer is significantly more stable (by approximately 3.2 kcal/mol in the gas phase) than the anti conformer. researchgate.net This preference is attributed to a stereoelectronic interaction known as the anomeric effect, which involves the delocalization of a lone pair of electrons from the sulfur atom into the antibonding orbital (σ) of the carbon-chlorine bond (nS→σCCl). researchgate.net This orbital interaction stabilizes the gauche conformation. researchgate.net

For a simple molecule like this compound, 1D NMR spectra are generally sufficient for complete structural assignment. However, in more complex scenarios, such as analyzing reaction products or mixtures, two-dimensional (2D) NMR experiments are invaluable for unambiguously establishing atomic connectivity.

Standard 2D NMR techniques that could be applied include:

Correlation Spectroscopy (COSY): This experiment would confirm the absence of coupling between the methyl and methylene protons, as they are separated by the sulfur atom.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak connecting the methylene proton signal to the methylene carbon signal, thus confirming the assignments made in the 1D spectra. researchgate.netrsc.org

While specific 2D NMR studies on isolated this compound are not commonly reported in the literature due to its simple structure, these methods are standard practice for characterizing derivatives and more complex molecules incorporating the methylthiomethyl group. researchgate.net

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Computational studies and experimental spectra have been used to assign these vibrational modes. dtic.mil

Key vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are typically observed in the 2900-3000 cm⁻¹ region. smolecule.com

C-H Bending: H-C-H scissoring and wagging modes for the methylene group appear in the 1200-1500 cm⁻¹ region. dtic.mil

C-S Stretching: The carbon-sulfur stretch is a key identifier and is computationally predicted to be around 680-700 cm⁻¹. dtic.mil

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, with computed values around 640 cm⁻¹. dtic.mil

Vibrational Mode Computed Frequency (cm⁻¹) Functional Group
C-H StretchN/A (Typically 2900-3000)-CH₃, -CH₂Cl
H-C-H Scissor~1283-CH₂Cl
CH₂ Wag~1372-CH₂Cl
C-S Stretch~700S-CH₃, S-CH₂
C-Cl Stretch~638-CH₂Cl
Note: Frequencies are based on computational data and serve as a guide for spectral interpretation. dtic.mil

These assignments, confirmed through both experimental data and theoretical calculations, provide definitive evidence for the presence of the key functional groups within the molecule. dtic.mil

In addition to standard transmission IR, specialized techniques like Attenuated Total Reflectance (ATR)-IR and Vapor Phase IR are used to study this compound under specific conditions. nih.govspectrabase.com

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a surface-sensitive technique that allows for the analysis of liquid or solid samples with minimal preparation. mt.com An evanescent wave penetrates a small depth into the sample that is in direct contact with the ATR crystal. unige.ch This makes the technique ideal for monitoring reactions in real-time where this compound is used as a reagent, as the spectrum of the liquid mixture can be obtained directly and easily. mt.com It can also be employed to study the interaction or adsorption of the molecule onto various surfaces.

Vapor Phase IR: This technique is used to obtain the infrared spectrum of a substance in the gaseous state. dtic.mil The vapor-phase IR spectrum of this compound has been recorded and is available in spectral databases. nih.govspectrabase.com Such data is crucial for gas-phase reaction studies, atmospheric monitoring, and for use in detection systems that analyze volatile compounds. The experiments are typically conducted using a long-path gas cell, such as a White cell, coupled with an FTIR spectrometer to achieve the necessary sensitivity for low-concentration vapors. dtic.mil

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a critical analytical technique, providing information that is complementary to infrared (IR) spectroscopy for the structural elucidation of this compound. Research has utilized Raman spectra of this compound in gaseous, liquid, and solid states to investigate its conformational properties and assign its fundamental vibrational modes. researchgate.netresearchgate.net

A comprehensive vibrational assignment for the 30 normal modes of the gauche conformer has been proposed based on these detailed Raman and IR spectral data. researchgate.net Theoretical calculations, including ab initio studies using RHF/6-31G* basis sets, have been employed to support and interpret the experimental findings by predicting vibrational frequencies and Raman intensities. researchgate.netdtic.mil These combined experimental and computational approaches provide a robust characterization of the molecule's vibrational properties.

Table 1: Selected Raman Shifts and Vibrational Mode Assignments for Gauche this compound
Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~2990CH₃ asymmetric stretch researchgate.netdtic.mil
~2925CH₃ symmetric stretch researchgate.netdtic.mil
~1440CH₂ scissors researchgate.netnih.gov
~1320CH₂ wag dtic.mil
~740C-S stretch dtic.mil
~680C-Cl stretch dtic.mil
~250SCC bend researchgate.net

Chromatographic and Mass Spectrometric Methods

Gas Chromatography (GC) for Purity Assessment and Separation

Gas chromatography (GC) is an indispensable method for the analysis of this compound, primarily used to assess its purity and to monitor the progress of synthesis reactions. Commercial suppliers routinely use GC to verify the purity of their products, with typical specifications being greater than 92-97%. tcichemicals.comtcichemicals.comthermofisher.com

In research and industrial settings, GC provides a reliable means to separate this compound from starting materials, byproducts, and solvents. For instance, in syntheses involving the chlorination of dimethyl sulfide, GC can effectively resolve the desired product from unreacted reagents and potential impurities like bis(chloromethyl) sulfide. The retention time of this compound is a key parameter for its identification in a chromatographic run. In one documented method, the retention time for this compound was 2.524 minutes, which allowed for clear differentiation from other components in the reaction mixture. google.com The technique's high resolution and sensitivity make it ideal for ensuring the quality of the compound for subsequent use in synthesis or other research applications. hpst.cz

Table 2: Example of Gas Chromatography (GC) Parameters for this compound Analysis
ParameterConditionReference
Purity Determined>97.0% tcichemicals.comtcichemicals.com
DetectorSulfur Chemiluminescence Detector (SCD) or Flame Ionization Detector (FID) hpst.cz
Column ExampleAgilent DB-Sulfur, 320 µm × 60 m, 4.2 µm hpst.cz
Carrier GasHelium or Nitrogen hpst.cz
Example Retention Time2.524 min google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the characterization of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of ions that confirms its identity.

The molecular weight of this compound is 96.58 g/mol . nih.govwikipedia.org In its mass spectrum, the molecular ion peak (M⁺) would appear at m/z values corresponding to its isotopic composition. Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes), the molecular ion region will exhibit a characteristic isotopic cluster, with the most abundant peaks at m/z 96 (for C₂H₅³⁵Cl³²S) and m/z 98 (for C₂H₅³⁷Cl³²S).

Fragmentation analysis reveals key structural information. The mass spectrum shows a base peak (the most intense peak) at m/z 61, which corresponds to the [CH₃SCH₂]⁺ fragment, formed by the loss of the chlorine atom. nih.gov This fragmentation is a common pathway for alkyl chlorides. Other significant fragments arise from the cleavage of the C-S bonds.

Table 3: Key Mass Spectrometry Data for this compound
AttributeValueReference
Molecular Weight96.58 g/mol nih.govscbt.com
Molecular Ion (M⁺, C₂H₅³⁵Cl³²S)m/z 96 nih.gov
Isotopic Peak (M+2, C₂H₅³⁷Cl³²S)m/z 98 nih.gov
Base Peak (Top Peak)m/z 61 ([M-Cl]⁺) nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. For this compound (C₂H₅ClS), the calculated monoisotopic mass is 95.9800490 Da. nih.gov

The ability of HRMS to provide this exact mass is crucial for distinguishing this compound from other potential compounds or impurities that may have the same nominal mass (an integer mass). For example, a compound with the formula C₄H₈O₂ has a nominal mass of 88, but its exact mass is 88.0524295 Da. The significant difference in the decimal values allows for confident identification. This level of precision is essential in synthetic chemistry and metabolomics to confirm the identity of a target molecule and to rule out alternative structures, thereby ensuring the integrity of research findings.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) offers a more profound insight into the structure of this compound by elucidating its specific fragmentation pathways. unicamp.br In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 96) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum provides a fragmentation fingerprint that is highly characteristic of the precursor ion's structure. dokumen.pub

For this compound, MS/MS studies would allow for detailed confirmation of the fragmentation patterns observed in a standard MS spectrum. The primary fragmentation pathway involves the facile loss of the chlorine radical (•Cl) from the precursor ion [CH₃SCH₂Cl]⁺• to form the stable sulfonium (B1226848) ion [CH₃SCH₂]⁺ at m/z 61. Further fragmentation of this m/z 61 ion could be studied to yield additional structural information. Other potential, though less favorable, fragmentation pathways that could be investigated via MS/MS include the cleavage of the C-S bonds, which is a characteristic fragmentation for thioethers. cdnsciencepub.comlibretexts.org Such detailed fragmentation studies are invaluable for the unequivocal identification of the compound in complex mixtures and for distinguishing it from structural isomers. rcsi.science

Environmental Fate and Transformation in Academic Studies

Investigation of Environmental Pollutant Behavior

Organosulfur compounds, including chloromethyl methyl sulfide (B99878), are recognized for their potential environmental impact. Volatile organosulfur compounds (VOCs) are often classified as atmospheric pollutants due to their unpleasant odors and potential health effects at low concentrations. elsevier.es The combustion of fuels containing organosulfur compounds is a significant source of sulfur oxides (SOx) in the atmosphere, which contribute to air pollution and acid rain. rsc.org

The environmental behavior of chloromethyl methyl sulfide is dictated by its chemical reactivity. As an α-chloro thioether, it is susceptible to various reactions, including nucleophilic substitution and oxidation. The sulfur atom can be oxidized to form sulfoxides and sulfones, while the chlorine atom can be substituted. vulcanchem.com These transformation processes are crucial in determining the compound's persistence and fate in the environment. Studies on related volatile organosulfur compounds indicate that their oxidation products, such as sulfoxides, generally have higher boiling points and lower vapor pressures, which reduces their character as atmospheric pollutants. elsevier.es The presence of such compounds in the atmosphere, however, can lead to the formation and growth of atmospheric particles, which have implications for air quality, visibility, and climate. copernicus.org

Atmospheric Transformation Processes of Related Haloethers and Organosulfur Compounds

While specific atmospheric transformation studies on this compound are limited, extensive research on related organosulfur compounds, particularly dimethyl sulfide (DMS), provides significant insights into its likely atmospheric fate. DMS is the most abundant biological sulfur compound emitted into the atmosphere, primarily from marine phytoplankton, and its oxidation is a major source of sulfate (B86663) aerosols. nih.govcopernicus.orgcopernicus.org

The primary atmospheric transformation pathway for DMS and other organosulfur compounds is oxidation initiated by photochemically generated radicals. nih.gov The key oxidants are the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and halogen species (e.g., Cl, BrO) in marine environments. copernicus.orgnih.gov

Key Atmospheric Reactions of Dimethyl Sulfide (DMS):

Oxidation: DMS is oxidized in the atmosphere to a variety of products, including sulfur dioxide (SO₂), dimethyl sulfoxide (B87167) (DMSO), methanesulfonic acid (MSA), and sulfuric acid. nih.govwikipedia.org These products can form new aerosol particles that act as cloud condensation nuclei (CCN). wikipedia.org

Radical-Initiated Pathways: The oxidation process begins with an attack by radicals like OH and NO₃. nih.govnih.gov For example, the reaction with OH can proceed via two main channels: hydrogen abstraction from the methyl group or addition to the sulfur atom.

Product Formation: These initial reactions lead to a cascade of further reactions, forming stable end products. For instance, SO₂ is further oxidized in the gas phase by OH or in the aqueous phase (in clouds or aerosols) by hydrogen peroxide (H₂O₂), ozone, and other oxidants to form sulfate. nih.gov

Recent studies have highlighted the complexity of this chemistry, identifying new intermediate species like hydroperoxymethyl thioformate (HPMTF) and emphasizing the importance of aqueous-phase and heterogeneous chemistry on aerosol surfaces and in clouds. copernicus.org The presence of anthropogenic pollutants like nitrogen oxides (NOx) and sulfur dioxide (SO₂) can also influence the formation pathways of organosulfur compounds in secondary organic aerosols (SOA). acs.orgcopernicus.org The atmospheric chemistry of α-halo ethers, which share structural similarities, also involves hydrolysis and reactions with atmospheric radicals, though they tend to hydrolyze much faster than their thioether counterparts. acs.org

Research on Degradation Pathways in Various Environmental Compartments

The degradation of this compound in different environmental compartments is primarily driven by chemical and photochemical processes.

Aqueous Compartment (Hydrolysis): In aqueous environments, the primary degradation pathway for this compound is hydrolysis. The reaction proceeds via a first-order Sₙ2 mechanism, where the chlorine atom is displaced by a water molecule to form methylthioethanol and hydrochloric acid.

CH₃SCH₂Cl + H₂O → CH₃SCH₂OH + HCl

Kinetic studies have shown that this compound hydrolyzes significantly faster than related compounds like chloromethyl phenyl sulfide. Research on the hydrolysis of a series of chloromethyl aryl sulfides in aqueous dioxane demonstrated that the reaction follows first-order kinetics and that the rates are influenced by the electronic effects of substituents on the aryl ring. acs.orgdatapdf.com This indicates that the stability of the transition state is key to the reaction rate. Unlike some α-chloro ethers, the hydrolysis of these thioethers is not found to be autocatalyzed by the hydrochloric acid produced. acs.orgdatapdf.com

Photocatalytic Degradation: Photocatalysis represents another potential degradation pathway in both water and air. Studies on a similar compound, 2-phenethyl 2-chloroethyl sulfide (a mustard gas simulant), have demonstrated the effectiveness of photocatalytic degradation using titanium dioxide (TiO₂). nih.gov The degradation in both liquid and gas phases proceeds mainly through the cleavage of the carbon-sulfur (C-S) bond, followed by the oxidation of the resulting fragments. nih.gov In aqueous suspension, the final sulfur product is sulfuric acid. nih.gov In the gas phase, the process can lead to complete mineralization to CO₂ and is accompanied by the deactivation of the catalyst, with the highest efficiency observed at room temperature with a specific water concentration. nih.gov

Interactive Data Table: Degradation Products of Related Organosulfur Compounds

Original Compound Degradation Process Key Products Environmental Compartment
Dimethyl Sulfide Atmospheric Oxidation Sulfur Dioxide (SO₂), Dimethyl Sulfoxide (DMSO), Methanesulfonic Acid (MSA), Sulfuric Acid (H₂SO₄) Atmosphere
2-Phenethyl 2-chloroethyl sulfide Photocatalysis (liquid) Styrene (B11656), Benzaldehyde, Hydroxylated PEHES, 2-Phenethyl disulfide, Sulfuric Acid Aqueous
2-Phenethyl 2-chloroethyl sulfide Photocatalysis (gas) Carbon Dioxide (CO₂), Styrene Air
Various Sulfides Enzymatic Oxidation Corresponding Sulfoxides Liquid/Gaseous Reactor

Synthesis and Reactivity of Derivatives and Analogues in Contemporary Research

Oxidized Analogues: Chloromethyl Methyl Sulfoxide (B87167) and Sulfone

The oxidation of the sulfur atom in chloromethyl methyl sulfide (B99878) to its corresponding sulfoxide and sulfone introduces significant changes in the molecule's electronic properties, stability, and reactivity. These oxidized analogues serve as important intermediates in various synthetic transformations.

Synthetic Routes and Comparative Reactivity Studies

The preparation of chloromethyl methyl sulfoxide and chloromethyl methyl sulfone can be achieved through several synthetic pathways, primarily involving oxidation of the parent sulfide or chlorination of dimethyl sulfoxide (DMSO).

Synthetic Routes: Chloromethyl methyl sulfoxide (CMMS) is accessible through the controlled chlorination of DMSO. The choice of chlorinating agent can affect the yield, with reagents like chlorine in the presence of pyridine, thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂) being utilized.

The most direct route to chloromethyl methyl sulfone is the oxidation of chloromethyl methyl sulfide. Due to the facile hydrolysis of α-chloro sulfides, the oxidation cannot be efficiently performed in aqueous solutions. Research has shown that while many common oxidizing agents are ineffective, reagents such as dimethyldioxirane (B1199080) in acetone (B3395972) or a solution of hydrogen peroxide in diethyl ether provide good yields. The H₂O₂/ether method requires an acetic acid catalyst and anhydrous MgSO₄ to sequester the water generated during the reaction. An alternative synthesis involves the reaction of methyl sulfoxide with hydrochloric acid in the presence of a triazole and hydroxide (B78521) ion.

Table 1: Selected Synthetic Routes for Oxidized Analogues
CompoundPrecursorReagentsYieldReference
Chloromethyl Methyl SulfoxideDimethyl SulfoxideCl₂, Pyridine, CH₂Cl₂77%
Chloromethyl Methyl SulfoxideDimethyl SulfoxideSO₂Cl₂13%
Chloromethyl Methyl SulfoneThis compoundDimethyldioxirane, Acetone84%
Chloromethyl Methyl SulfoneThis compoundH₂O₂/Et₂O, Acetic Acid89%

Comparative Reactivity: The reactivity of these analogues is governed by the oxidation state of the sulfur atom. The sulfoxide group, compared to the sulfone, has different electronic and steric properties that influence its reactions. α-Halo sulfoxides are noted as being generally thermally unstable and should be stored at low temperatures. In contrast, α-halo sulfones exhibit significant resistance to substitution by external nucleophiles.

Computational studies have elucidated the conformational preferences and stabilizing interactions within these molecules. For the sulfinyl (sulfoxide) derivative, stabilizing n(C) → σ*(S-O) orbital interactions are more effective than in the corresponding sulfonyl (sulfone) analogue. This difference in hyperconjugative stabilization contributes to their distinct reactivity profiles. For instance, in base-induced reactions, the carbanion of chloromethyl methyl sulfone adds to aldehydes and ketones more rapidly than it undergoes degradation via the Ramberg-Bäcklund rearrangement. Conversely, chloromethyl methyl sulfoxide, when reacted with carbonyl compounds in the presence of a strong base like potassium t-butoxide, tends to favor a Darzens-type condensation to form methylsulfinyloxiranes over a Ramberg-Bäcklund-type pathway.

Applications of Sulfoxide and Sulfone Derivatives in Ramberg-Bäcklund Rearrangements

The Ramberg-Bäcklund reaction is a powerful method for alkene synthesis, traditionally utilizing α-halo sulfones as substrates.

The reaction mechanism involves the base-induced formation of a carbanion at the α-position, which then undergoes an intramolecular nucleophilic displacement of the chlorine atom to form a transient three-membered episulfone (thiirane dioxide) intermediate. This intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) to yield the final alkene product. Chloromethyl methyl sulfone is a classic substrate for studying this rearrangement, as it is the simplest representative of the required α-chloro sulfones. The reaction can be carried out under various conditions, including phase-transfer catalysis, which allows for milder conditions and broader substrate compatibility.

The application of α-chloro sulfoxides in a Ramberg-Bäcklund-type reaction is less straightforward. While conceptually related, the reaction of α-chloro sulfoxides with a base can lead to different outcomes. Instead of the expected episulfone, the reaction often proceeds through a thiirane-S-oxide intermediate. However, this pathway is often in competition with other reactions, most notably the Darzens condensation, which can be the favored route. The utility of acyclic α-chloro sulfoxides in these rearrangements can be limited, as the intermediate thiirane-S-oxides may be attacked by the base, leading to ring-opened products rather than the desired alkene.

Related Halomethyl Sulfides

Analogues of this compound where the methyl group is replaced by other substituents, such as ethyl or phenyl, exhibit different reactivity profiles due to steric and electronic influences.

Chloromethyl Ethyl Sulfide: Synthesis and Comparative Reactivity

Synthesis: The synthesis of chloromethyl ethyl sulfide can be approached using general methods for the α-chlorination of unsymmetrical sulfides. The reaction of ethyl methyl sulfide with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a solvent like carbon tetrachloride at controlled temperatures can yield a mixture of α-chloro derivatives. The regioselectivity of this reaction, producing either chloromethyl ethyl sulfide or 1-chloroethyl methyl sulfide, is dependent on steric and electronic factors, and reaction conditions such as temperature and solvent polarity must be carefully controlled. The use of phase-transfer catalysts has been suggested as a strategy to enhance regioselectivity in such alkylation reactions.

Comparative Reactivity: Direct experimental data comparing the hydrolysis rates or general reactivity of chloromethyl ethyl sulfide with this compound is not extensively detailed in the surveyed literature. However, based on fundamental principles, a comparison can be inferred. The primary reaction pathway for these simple α-chloro sulfides is nucleophilic substitution (Sₙ2). The replacement of a methyl group with an ethyl group introduces a slightly stronger electron-donating inductive effect. This effect would typically lead to a minor decrease in the reactivity of the electrophilic chloromethyl carbon toward nucleophiles compared to its methyl analogue. The steric hindrance offered by the ethyl group compared to the methyl group is minimal in this context and is not expected to significantly alter reactivity.

Chloromethyl Phenyl Sulfide: Enhanced Stability and Aromatic Influences

Synthesis: Chloromethyl phenyl sulfide can be synthesized through several methods. A common route involves the reaction of phenyl sulfide with chloromethyl methyl ether in the presence of a catalyst. Direct halogenation of phenyl sulfide under controlled conditions is another viable pathway.

Enhanced Stability and Aromatic Influences: The replacement of the methyl group with a phenyl group significantly impacts the compound's stability and reactivity. Research has demonstrated that chloromethyl phenyl sulfide hydrolyzes approximately 200 times more slowly than this compound in 5 M aqueous dioxane at 25°C. This marked decrease in reactivity is attributed to the electronic effects of the phenyl group. Unlike the alkyl group, the phenyl group can participate in resonance, but in the Sₙ2 transition state, this resonance stabilization is reduced, leading to a higher activation energy for hydrolysis. The stability of chloromethyl phenyl sulfide is also evident in the observation that its oxidation to the corresponding sulfoxide can be challenging, with one attempt failing under conditions that would typically oxidize an alkyl sulfide. The aromatic ring's electronic properties can be further modulated by substituents, which in turn influences the rate of solvolysis reactions.

Table 2: Comparative Reactivity of Halomethyl Sulfides
CompoundRelative Hydrolysis RateKey Influencing FactorReference
This compound200Baseline
Chloromethyl Phenyl Sulfide1Reduced resonance stabilization in transition state
Chloromethyl Ethyl SulfideNot availableExpected to be slightly slower than methyl analogue due to inductive effect-

Chloromethyl Trimethylsilylmethyl Sulfide as a Thiocarbonyl Ylide Synthon

Chloromethyl trimethylsilylmethyl sulfide is a highly valuable reagent in organic synthesis, where it functions as a synthon for the parent thiocarbonyl ylide (H₂C=S⁺-CH₂⁻). A synthon is a conceptual unit within a molecule that corresponds to a potential synthetic operation.

In the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), the trimethylsilyl (B98337) group is cleaved, and subsequent elimination of chloride generates the transient thiocarbonyl ylide. This highly reactive 1,3-dipole readily participates in cycloaddition reactions. It reacts stereospecifically with activated alkenes and alkynes in [3+2] cycloadditions to afford five-membered sulfur-containing heterocycles, namely tetrahydrothiophenes and dihydrothiophenes, respectively, in good yields. The versatility of this synthon is demonstrated by its compatibility with a wide range of substrates, including aliphatic aldehydes and aryl isothiocyanates, enabling the construction of diverse S-heterocycles. This methodology provides a powerful tool for rapidly building molecular complexity.

Methylthiomethyl (MTM) Ethers and Esters as Synthetic Intermediates

The methylthiomethyl (MTM) group, derived from this compound, is a crucial protective group in organic synthesis, particularly for hydroxyl and carboxyl functional groups. Its utility stems from its stability under certain conditions and the specific methods available for its introduction and removal.

MTM Ethers as Protecting Groups for Alcohols:

MTM ethers are valuable for protecting hydroxyl groups, including tertiary alcohols which are otherwise susceptible to acid-catalyzed dehydration. Current time information in Bangalore, IN.wikipedia.org The MTM group is known to be stable under mildly acidic reaction conditions. wikipedia.org

Two primary methods are employed for the introduction of an MTM ether: Current time information in Bangalore, IN.wikipedia.org

Williamson Ether Synthesis: This classic method involves the reaction of an alcohol with an MTM halide, such as this compound, in the presence of a base like sodium hydride (NaH). Current time information in Bangalore, IN.wikipedia.org

Pummerer Rearrangement: A mixture of dimethyl sulfoxide (DMSO) and acetic anhydride (B1165640) (Ac₂O) can be used to form MTM ethers from alcohols. Current time information in Bangalore, IN.wikipedia.org This method has been reported to yield MTM ethers from primary, secondary, and tertiary alcohols in good yields.

The removal of the MTM group (deprotection) can be achieved under specific conditions, allowing for selective deprotection in complex molecules. Current time information in Bangalore, IN. A common method involves the use of mercuric chloride (HgCl₂), often with calcium carbonate as an acid scavenger for sensitive substrates. Current time information in Bangalore, IN.wikipedia.org A newer deprotection strategy involves the oxidation of the MTM ether to the corresponding sulfoxide using reagents like m-chloroperoxybenzoic acid (mCPBA) or Oxone. The resulting sulfoxide then undergoes a Pummerer rearrangement, followed by alkaline hydrolysis to yield the unprotected alcohol in good yields. researchgate.netelsevierpure.comthieme-connect.com This latter method avoids the generation of oxonium ion intermediates that can sometimes lead to unwanted side reactions in complex substrates. researchgate.netthieme-connect.com

Synthesis of MTM Esters from Carboxylic Acids:

MTM esters are not only important as protected forms of carboxylic acids but also exist in some biologically active molecules and are used as flavor additives. nih.gov

Traditional synthesis of MTM esters involved the reaction of a carboxylic acid with this compound, often catalyzed by a base and 18-crown-6 (B118740). nih.govrsc.org However, concerns over the toxicity of the reagents have driven the development of alternative methods. nih.govrsc.org

Modern approaches often utilize dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylthiomethyl group, proceeding via a Pummerer-type rearrangement.

Autocatalytic Methylthiomethylation: A simple and practical method involves heating a carboxylic acid in DMSO. nih.govrsc.org This catalyst-free protocol works for a wide range of carboxylic acids, including aromatic, aliphatic, and heteroaromatic acids, with good functional group tolerance. nih.govresearchgate.net

Swern Oxidation Conditions: A rapid and high-yielding method for MTM ester synthesis uses a combination of DMSO, oxalyl chloride, and triethylamine (B128534) at low temperatures. researchgate.netresearchgate.netresearchgate.net This method is effective for various aliphatic, aromatic, and unsaturated carboxylic acids, providing the corresponding MTM esters in excellent yields. researchgate.net

The following table summarizes the synthesis of various MTM esters from carboxylic acids using DMSO-based methods.

EntryCarboxylic Acid SubstrateReagents and ConditionsProductYield (%)Reference
1Benzoic acidDMSO, reflux, 15 minMethylthiomethyl benzoate (B1203000)99 nih.gov
24-Methoxybenzoic acidDMSO, reflux, 15 minMethylthiomethyl 4-methoxybenzoate99 nih.gov
34-Methylbenzoic acidDMSO, reflux, 15 minMethylthiomethyl 4-methylbenzoate99 nih.gov
44-Chlorobenzoic acidDMSO, reflux, 15 minMethylthiomethyl 4-chlorobenzoate81 nih.gov
54-Nitrobenzoic acidDMSO, reflux, 15 minMethylthiomethyl 4-nitrobenzoate72 nih.gov
62-Naphthalenecarboxylic acidDMSO, reflux, 15 minMethylthiomethyl 2-naphthalenecarboxylate94 nih.gov
7Cinnamic acid(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rtMethylthiomethyl cinnamate92 researchgate.net
8N-Z-Glycine(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rtMethylthiomethyl N-Z-glycinate90 researchgate.net
9BiotinDMSO, reflux, 15 minMethylthiomethyl biotinate62 rsc.org
106-CarboxyoxindoleDMSO, reflux, 15 minMethylthiomethyl 6-carboxyoxindolate97 rsc.org

Structure-Activity Relationship Studies of Functionalized Analogues in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. gardp.org By systematically modifying a lead compound, researchers can identify the key structural features responsible for its desired pharmacological effects, aiming to enhance potency and selectivity while minimizing toxicity. gardp.orgresearchgate.net For analogues related to this compound, SAR studies often focus on modifications of the thioether linkage and the groups attached to it.

The thioether group is a key component in the structure of many biologically active compounds. rsc.org Its ability to form various types of bonds and exist in different oxidation states (e.g., sulfoxide, sulfone) allows for fine-tuning of a molecule's properties. rsc.org

Thioether Analogues in Peptide and Anti-inflammatory Drug Design:

In peptide drug discovery, thioether bonds are often used as stable surrogates for disulfide bonds. nih.govfrontiersin.org This substitution can enhance stability towards reduction and proteolysis while aiming to retain the peptide's native conformation and biological activity. nih.govfrontiersin.org In a study on compstatin, a peptide inhibitor of the complement system, replacing the disulfide bridge with a thioether (cystathionine) bridge largely maintained the affinity for the biological target and the potent complement inhibition. nih.gov This highlights that the thioether linkage can effectively mimic the structural role of a disulfide bond.

In the field of anti-inflammatory drugs, SAR studies on corticosteroid analogues have shown the importance of the group attached to the sulfur atom. thieme-connect.com For instance, in a series of halomethyl androstane-17β-carbothioates, the fluoromethyl and chloromethyl carbothioates exhibited the best anti-inflammatory activities. thieme-connect.com This demonstrates that the nature of the alkyl group attached to the thioether can significantly impact potency.

SAR of Heterocyclic Thioether Derivatives:

Many SAR studies have focused on heterocyclic compounds containing a thioether linkage, investigating their potential as antimicrobial or antiviral agents.

Antimicrobial Thiazoles: A review of antimicrobial thiazoles highlighted the importance of an aryl substituent in a thioether series for both antibacterial and antifungal activities. nih.gov The nature and position of substituents on this aryl group were also found to be critical in determining the strength of the antimicrobial effect. nih.gov

Antiviral Thiochromanes: In the development of HIV-1 protease inhibitors based on a thiochromane scaffold, it was found that sulfone derivatives showed significantly enhanced antiviral activity compared to their sulfide counterparts. rsc.org This was attributed to improved hydrogen bonding interactions with the active site of the enzyme. rsc.org

The following table presents selected examples of functionalized thioether analogues and their corresponding biological activities, illustrating key SAR findings.

Compound Class/AnalogueStructural ModificationBiological Activity ContextKey SAR FindingReference
Compstatin AnalogueDisulfide bridge replaced with a thioether (cystathionine)Complement InhibitionThioether analogue largely retained the inhibitory activity of the parent disulfide peptide. nih.gov
Corticosteroid AnalogueS-Fluoromethyl carbothioate vs. other halomethyl carbothioatesAnti-inflammatoryFluoromethyl and chloromethyl carbothioates showed the highest topical anti-inflammatory activity. thieme-connect.com
Thiazole DerivativeAryl thioether vs. Hetaryl thioetherAntimicrobialAn aryl substituent on the thioether was essential for promising antibacterial and antifungal activity. nih.gov
Thiochromane DerivativeSulfide vs. SulfoneAnti-HIVSulfone derivatives exhibited significantly enhanced enzyme inhibition and antiviral activity compared to sulfide analogues. rsc.org
Epilancin 15X AnalogueSubstitution of N-terminal unsaturated residues with saturated amino acidsAntimicrobialResulted in only a modest decrease in antimicrobial activity, indicating these specific residues are not essential for a covalent mechanism of action. acs.org

These examples underscore that modifications to the chemical environment of the sulfur atom—be it the oxidation state, the nature of the attached alkyl or aryl groups, or its incorporation within a larger scaffold—are critical determinants of the biological activity of thioether-containing compounds.

Research Directions and Future Perspectives for Chloromethyl Methyl Sulfide Chemistry

Development of Novel Catalytic Systems for Transformations

The development of new catalytic systems is crucial for expanding the reaction scope of chloromethyl methyl sulfide (B99878) and improving the efficiency and selectivity of its transformations.

Recent advancements include the use of molybdenum(VI) cis-dioxo catalysts for the selective oxidation of sulfides, including chloromethyl methyl sulfide, to their corresponding sulfoxides. nih.govacs.org These catalysts demonstrate high yields and tolerance for various functional groups, offering a valuable alternative to traditional oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The selective oxidation to the sulfoxide (B87167) is particularly important as overoxidation to the sulfone can lead to compounds with different reactivity and properties. nih.govacs.org

Iron(II)-mediated cyclopropanation reactions utilizing this compound as a methylene (B1212753) transfer reagent represent another area of active research. smolecule.com This method allows for the formation of cyclopropane (B1198618) rings, which are important structural motifs in many organic molecules. smolecule.com

Furthermore, the development of a novel anion-shuttle-type methylthiolation agent, 4-((methylthio)methyl)morpholine, derived from this compound, has enabled the metal-catalyzed methylthiolation of less reactive chloroarenes and other aryl electrophiles. rsc.org This system overcomes challenges associated with catalyst deactivation by controlling the in situ release of the methylthiolate anion. rsc.org

Future research will likely focus on:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.

Photocatalysis: Exploring light-driven catalytic systems to enable novel transformations of this compound under mild conditions.

Flow Chemistry: Integrating catalytic reactions of this compound into continuous flow systems for improved safety, scalability, and efficiency.

Exploration of New Protecting Group Applications and Deprotection Strategies

This compound is widely used to introduce the methylthiomethyl (MTM) protecting group for alcohols, carboxylic acids, and amides. wikipedia.orgresearchgate.net The MTM group is valued for its stability under various conditions and its relatively mild deprotection methods. smolecule.com

Current research is focused on expanding the repertoire of protecting group applications and developing more efficient and selective deprotection strategies. For instance, methylthiomethyl esters have been shown to be useful protecting groups for carboxylic acids, with hydrolysis possible under neutral or acidic conditions. researchgate.net The MTM group can also be activated by oxidation to a (methylsulfonyl)methyl ester, which facilitates cyclization reactions in the synthesis of complex molecules like macrocyclic bislactones. researchgate.net

Novel deprotection methods are also being investigated. For example, Grignard reagents have been shown to cleave ester functions like benzoate (B1203000) and acetate (B1210297) without affecting neighboring base-sensitive functional groups, offering a potential strategy for selective deprotection in the presence of an MTM group. researchgate.net

Future directions in this area may include:

Orthogonal Protecting Groups: Designing new protecting groups derived from this compound that are compatible with a wider range of other protecting groups, allowing for more complex multi-step syntheses.

Traceless Protecting Groups: Developing MTM-based protecting groups that, upon cleavage, leave no residual atoms on the protected functional group.

Enzyme-Catalyzed Deprotection: Investigating the use of enzymes for the selective removal of the MTM group under mild, biocompatible conditions.

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of this compound, aiming to reduce its environmental impact and improve safety. A significant development is the use of dimethyl sulfoxide (DMSO) as a greener and less toxic alternative to this compound for the introduction of the MTM group. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool in green chemistry, accelerating reaction rates and often leading to higher yields and fewer byproducts. researchgate.net Microwave-assisted one-pot synthesis of amino acid methyl ester hydrochlorides is one such example. researchgate.net

The synthesis of this compound itself is also being re-evaluated from a green chemistry perspective. Traditional methods often involve hazardous reagents like chlorine gas. thieme-connect.de Research into alternative, safer synthetic routes is an ongoing endeavor. For instance, the reaction of dimethyl sulfide with sulfuryl chloride is a common laboratory preparation method. wikipedia.org

Future research in green chemistry will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Exploring the use of renewable resources for the synthesis of this compound and its derivatives.

Solvent-Free Reactions: Developing reaction conditions that eliminate the need for volatile organic solvents.

Integration into Automated Synthesis Platforms

The integration of chemical reactions into automated platforms is revolutionizing drug discovery and materials science by enabling high-throughput synthesis and screening. While specific examples of this compound being integrated into fully automated systems are not extensively documented in the provided search results, the principles of automated synthesis are applicable.

The use of solid-phase synthesis, a cornerstone of automated peptide and oligonucleotide synthesis, often employs resins like chloromethyl polystyrene (Merrifield resin), which shares the reactive chloromethyl group with this compound. pharmaceutical-networking.com This suggests the potential for developing solid-supported reagents based on this compound for use in automated synthesizers.

Furthermore, the development of micro-total envelope systems (μ-TES) for handling carcinogenic reagents like chloromethyl methyl ether demonstrates a move towards safer, automated synthesis processes that could be adapted for this compound. researchgate.net Such systems can accomplish syntheses in minutes with excellent yields, minimizing operator exposure. researchgate.net

Future perspectives in this area include:

Flow Chemistry Automation: Developing fully automated flow chemistry systems for the synthesis and in-line purification of compounds derived from this compound.

Robotic Synthesis: Utilizing robotic platforms for the high-throughput synthesis of compound libraries using this compound as a key building block.

Machine Learning-Guided Synthesis: Employing machine learning algorithms to predict optimal reaction conditions and guide the automated synthesis of complex molecules using this compound.

Role in Advanced Materials Science, including Polymer Chemistry Applications

This compound serves as a valuable building block in the synthesis of polymers and other advanced materials. chemimpex.com Its ability to introduce sulfur and chlorine functionalities allows for the modification of polymer properties, leading to enhanced performance in various applications. chemimpex.com

One key application is in the production of specialty polymers with improved thermal stability and chemical resistance. chemimpex.com For example, chloromethylated polysulfone (CMPSU) can be prepared and subsequently functionalized to create novel anion exchange membranes for applications such as fuel cells. mdpi.com The chloromethyl groups on the polymer backbone provide reactive sites for further modification and crosslinking. mdpi.com

The synthesis of poly(chloromethylstyrene) by treating linear polystyrene with cyclic formals in the presence of thionyl chloride is another example of how chloromethyl groups are introduced into polymers to create functional materials. researchgate.net

Future research in materials science will likely explore:

Functional Polymers: Designing and synthesizing novel polymers with tailored properties by incorporating this compound-derived monomers.

Polymer-Drug Conjugates: Utilizing the reactivity of this compound to attach therapeutic agents to polymer backbones for targeted drug delivery.

Conducting Polymers: Investigating the use of sulfur-containing polymers derived from this compound in the development of new electronic materials.

Bio-conjugation and Chemical Biology Applications

The reactivity of this compound makes it a potentially useful tool in bioconjugation and chemical biology for the site-selective modification of proteins and other biomolecules. chemimpex.com While direct applications of this compound in bioconjugation are not extensively detailed in the provided search results, the development of related reagents highlights the potential in this field.

For instance, a chloromethyl acryl scaffold has been developed as a versatile platform for synthesizing acrylamide (B121943) or acrylate (B77674) derivatives. mpg.de These derivatives can then be used for the selective modification of cysteine residues or disulfide bonds in proteins. mpg.de This approach allows for the introduction of various functionalities, such as dyes and polymers, onto proteins in a controlled manner. mpg.de

The study of protein interactions and modifications is another area where this compound and its derivatives can play a role. chemimpex.com By selectively modifying specific amino acid residues, researchers can probe the structure and function of proteins and gain insights into biological processes.

Future directions in bioconjugation and chemical biology include:

Site-Specific Labeling: Developing new reagents based on this compound for the highly selective labeling of specific amino acid residues in proteins.

"Click" Chemistry: Designing this compound derivatives that can participate in bioorthogonal "click" reactions for efficient and specific bioconjugation.

In Vivo Applications: Exploring the potential for using this compound-based reagents for the modification of biomolecules within living cells.

Safety and Handling Considerations in Research Laboratories

Hazard Assessment for Research Use

A comprehensive understanding of the hazards associated with chloromethyl methyl sulfide (B99878) is fundamental to its safe handling. This includes its toxicological properties as an alkylating agent, its flammability, and the challenges presented by its strong odor.

Alkylating Agent Potential and Toxicological Profile

Chloromethyl methyl sulfide is recognized as a potent alkylating agent, which is a primary driver of its toxicity. Alkylating agents can covalently modify biological molecules like DNA, RNA, and proteins, leading to cytotoxic, mutagenic, and carcinogenic effects. paho.orgcdc.gov The reactivity of the C-Cl bond makes the molecule susceptible to nucleophilic attack. smolecule.com Research has shown that this compound can effectively alkylate guanine (B1146940) residues in DNA, which can result in mispairing during DNA replication and contribute to mutagenesis.

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory system. scbt.comfishersci.notcichemicals.com It is considered a lachrymator, causing tearing of the eyes. Due to its alkylating nature, it should be handled as a potential carcinogen. nih.gov While detailed toxicological data is limited, its structural similarity to sulfur mustards suggests potential irritant and vesicant properties. smolecule.comwikipedia.org Animal experiments indicate that ingestion may be harmful or fatal. scbt.com

Flammability and Vapor Hazards in Laboratory Settings

This compound is a highly flammable liquid and vapor, posing a significant fire risk in the laboratory. scbt.comfishersci.notcichemicals.comnih.govsigmaaldrich.com Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back. scbt.comsigmaaldrich.com

PropertyValue
Flash Point17 °C (62.6 °F) - closed cup sigmaaldrich.comfishersci.com
Boiling Point103 - 105 °C (217.4 - 221 °F) fishersci.com
Specific Gravity1.15 g/mL at 25 °C fishersci.com

This table presents selected physical properties of this compound from various sources.

Given its low flash point, it is crucial to store and handle this compound away from heat, sparks, open flames, and other ignition sources. fishersci.notcichemicals.comsigmaaldrich.com Vapors are heavier than air and can accumulate in low-lying areas. sigmaaldrich.com

Odor Control and Mitigation Strategies

A significant practical challenge when working with this compound is its powerful and unpleasant odor, often described as a stench. fishersci.comthermofisher.com This odor serves as an immediate indicator of its presence and potential exposure.

Effective odor control is essential and begins with containing all operations within a chemical fume hood. For neutralizing residual odors on laboratory equipment, a solution of sodium hypochlorite (B82951) (bleach) can be used to oxidize the sulfide. reddit.comdohs.gov.np Other strategies for mitigating sulfur compound odors include the use of transition metal compounds or other specialized scavenging agents that can bind with the sulfur compounds. teamaquafix.comgoogle.com Proper spill management, including the use of absorbent materials and appropriate disposal of contaminated waste, is also critical for odor control. scbt.com

Laboratory Best Practices for Safe Handling

Strict adherence to established laboratory best practices is mandatory when working with hazardous chemicals like this compound. This encompasses the use of engineering controls and appropriate personal protective equipment.

Ventilation Requirements and Fume Hood Operation

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. fresnostate.eduuow.edu.aufisheramerican.comvirginia.edu The fume hood acts as the primary engineering control by capturing and exhausting hazardous vapors. virginia.eduwsu.edu

For optimal performance, the fume hood should have a face velocity between 80 and 120 feet per minute (fpm). wsu.edu All work should be performed at least six inches inside the sash, which should be kept as low as possible. uow.edu.auwsu.edu It is also important to avoid creating cross-drafts near the fume hood and to keep it free of clutter to ensure proper airflow. uow.edu.au

Personal Protective Equipment (PPE) Protocols for Researchers

The use of appropriate Personal Protective Equipment (PPE) is the final barrier between the researcher and chemical exposure. rnceus.com

PPE ItemSpecification
Gloves Double gloving with materials like nitrile or neoprene is recommended. dohs.gov.nprnceus.comosha.gov Always check the manufacturer's data for breakthrough times.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing. rnceus.comosha.gov
Lab Coat A flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn. dohs.gov.nprnceus.com
Respiratory Protection In situations where a fume hood is not available or in case of a significant spill, a NIOSH-certified respirator with an appropriate cartridge for organic vapors is necessary. rnceus.com

This table outlines general PPE recommendations. A site-specific risk assessment should inform the final selection of PPE.

Researchers must be thoroughly trained on the correct procedures for donning, doffing, and disposing of PPE to prevent contamination. rnceus.comosha.gov

Incompatibility with Other Reagents and Materials

In a research laboratory setting, the safe handling of this compound necessitates a thorough understanding of its incompatibilities with other chemicals and materials. The high reactivity of its α-chloro thioether functionality makes it susceptible to hazardous reactions with a wide range of substances. wikipedia.orgsmolecule.com Contact with incompatible materials can lead to the generation of heat, toxic gases, and potentially violent reactions. scbt.com

Organosulfides like this compound are generally incompatible with several classes of reagents. scbt.com Reactions with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents can generate heat and, in many cases, flammable hydrogen gas. scbt.com Furthermore, upon decomposition or reaction with an acid, this compound may liberate toxic hydrogen sulfide gas. scbt.com

Due to its reactivity, specific incompatibilities that require strict avoidance in a research setting include:

Strong Oxidizing Agents: These substances can react vigorously or explosively with this compound. fishersci.comtcichemicals.comthermofisher.comspectrumchemical.com

Strong Bases: Contact with strong bases can lead to rapid, exothermic reactions. fishersci.comtcichemicals.comthermofisher.com

Strong Reducing Agents: Incompatible reactions can occur, posing a significant hazard. fishersci.comthermofisher.com

Water/Moisture: Contact with water or moisture should be avoided as it can lead to the release of corrosive hydrogen chloride gas.

In addition to chemical reagents, certain materials are unsuitable for the storage and handling of this compound. Given that mercaptans and hydrogen sulfide are highly corrosive to copper and brass, these materials must be avoided in any equipment, such as valves or gauges, that may come into contact with the compound. scbt.com

The following table summarizes key incompatibilities for this compound in a research environment.

Incompatible Agent/MaterialPotential Hazard
Strong Oxidizing AgentsVigorous or explosive reaction. fishersci.comtcichemicals.comthermofisher.comspectrumchemical.com
Strong BasesExothermic and potentially violent reactions. fishersci.comtcichemicals.comthermofisher.com
Strong Reducing AgentsHazardous reactions. fishersci.comthermofisher.com
AcidsMay liberate toxic hydrogen sulfide gas. scbt.com
Water / MoistureReleases hydrogen chloride gas.
Diazo/Azo CompoundsHeat generation. scbt.com
Alkali MetalsHeat generation. scbt.com
Copper and BrassHighly corrosive; unsuitable for equipment. scbt.com

Emergency Response and Spill Containment in Research Environments

A clear and effective emergency response plan is critical for laboratories utilizing this compound. Given its flammability, reactivity, and irritant properties, prompt and correct actions during a spill or fire are essential to minimize harm to personnel and property. scbt.comfishersci.com

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the situation from escalating.

Immediate Actions:

Alert Personnel and Evacuate: Immediately alert all personnel in the vicinity and clear the area, moving upwind from the spill. scbt.comchemicalbook.com

Remove Ignition Sources: As this compound is highly flammable and its vapors can travel a considerable distance, all sources of ignition (open flames, sparks, hot surfaces) must be eliminated or removed from the area. scbt.comfishersci.comchemicalbook.com Use only spark-free tools and explosion-proof equipment during cleanup. scbt.com

Ventilate the Area: Increase ventilation in the spill area to disperse vapors. scbt.com Water spray or fog may be used to help disperse or absorb the vapor. scbt.com

Personal Protective Equipment (PPE): No personnel should attempt to manage a spill without appropriate PPE. This includes, at a minimum, a respirator (e.g., Type A filter), chemical-resistant gloves, safety goggles or a face shield, and protective clothing. scbt.comfishersci.comchemicalbook.com

Containment and Cleanup Procedures:

Minor Spills: For small quantities, contain the spill with an inert absorbent material such as vermiculite, sand, or earth. scbt.comfishersci.com Once absorbed, wipe up the material and collect the residues into a labeled, sealable container for hazardous waste disposal. scbt.comfishersci.com It is critical to never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition. scbt.com

Major Spills: For larger spills, the procedure is similar but requires more extensive containment. Dike the spill with sand or earth to prevent it from entering drains or waterways. scbt.com If contamination of drains or waterways occurs, emergency services must be notified immediately. scbt.com Collect the recoverable liquid into labeled containers for recycling or disposal, and absorb the remainder with inert material for disposal as hazardous waste. scbt.com

Fire Response

This compound is a highly flammable liquid that presents a severe fire hazard. scbt.comfishersci.comsigmaaldrich.com Its vapor can form explosive mixtures with air and may flash back from a distant ignition source. scbt.comsigmaaldrich.com Containers may rupture violently if heated. scbt.com

Extinguishing Media: For small fires, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. fishersci.comchemicalbook.comsigmaaldrich.com Water may be ineffective for extinguishing the fire but can be used as a fine spray to cool adjacent areas and fire-exposed containers from a protected location. scbt.comfishersci.com

Firefighting Procedures: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA). scbt.comfishersci.com Fight the fire from a safe distance or a protected location. scbt.com If it is safe to do so, remove containers from the path of the fire. scbt.com Be aware that combustion produces toxic and corrosive fumes, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and phosgene. scbt.com

Regulatory Compliance and Responsible Chemical Management in Academia

The management of this compound in an academic research setting is governed by a framework of federal and local regulations designed to ensure the safety of laboratory personnel and the environment. Adherence to these regulations is a primary responsibility of the institution, principal investigators, and individual researchers.

Regulatory Framework

In the United States, the Occupational Safety and Health Administration (OSHA) sets the primary standards for laboratory safety. The key regulations applicable to this compound are:

OSHA 29 CFR 1910.1200 - Hazard Communication Standard: This standard mandates that the hazards of all chemicals used in the workplace are evaluated and that this information is communicated to employees. This compound is classified as a hazardous chemical under this standard. fishersci.com

OSHA 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories (The "Laboratory Standard"): This is the most important regulation for academic research labs. It requires the development and implementation of a written Chemical Hygiene Plan (CHP) . nih.govcuny.edu The CHP outlines policies, procedures, and responsibilities to protect laboratory workers from chemical hazards.

Furthermore, the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) regulate the disposal and shipment of hazardous waste, including waste this compound and materials contaminated with it. purdue.edu

Responsible Management in Academia

Effective management of this compound goes beyond simple compliance and involves a proactive approach to safety integrated into daily laboratory operations.

Standard Operating Procedures (SOPs): Laboratories must develop and implement specific SOPs for the use of this compound. cuanschutz.edu These documents provide detailed, step-by-step instructions for safely handling the chemical in specific experimental contexts, including required engineering controls (e.g., chemical fume hood), necessary PPE, and emergency procedures. nih.govcuanschutz.edu

Chemical Hygiene Plan (CHP): The institution's CHP is the master document for chemical safety. All personnel must be familiar with its contents. nih.govhkust.edu.hk For particularly hazardous substances like this compound, the CHP may require specific designated areas where the chemical can be handled and stored. einsteinmed.edumtu.edu

Training and Documentation: All personnel who handle this compound must receive documented training on its specific hazards, the relevant SOPs, and emergency procedures. hkust.edu.hkmtu.edu This training should occur before an individual begins working with the substance and be refreshed periodically.

Waste Disposal: All waste containing this compound must be treated as hazardous waste. purdue.edu It should be accumulated in clearly labeled, compatible containers in a designated Satellite Accumulation Area (SAA). purdue.edumtu.edu Mixing of incompatible waste streams must be strictly avoided. mtu.edu Disposal must be handled through the institution's environmental health and safety office in compliance with all regulations. purdue.edu

Prudent Practices: Due to its structural similarity to known human carcinogens like chloromethyl methyl ether, it is prudent to handle this compound with a high degree of caution, employing all necessary engineering controls and PPE to minimize any potential for exposure. nih.goveinsteinmed.edu

By integrating these regulatory requirements and responsible management practices, academic institutions can ensure that research involving this compound is conducted in a manner that prioritizes the health and safety of the entire research community.

Q & A

Q. What are the established methods for synthesizing chloromethyl methyl sulfide, and how can researchers optimize yield?

this compound can be synthesized via chlorination of unsymmetrical sulfides using reagents like N-chlorosuccinimide (NCS) in carbon tetrachloride at controlled temperatures (e.g., 4°C). For example, ethyl methyl sulfide reacts with NCS to yield α-chloro derivatives, with product ratios dependent on reaction conditions . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purity (>97%) is typically verified via gas chromatography (GC) .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., methinyl hydrogen quartet at δ 4.1–4.3 ppm and chloromethyl singlet at δ 5.2 ppm) to confirm structure and product ratios .
  • Gas Chromatography (GC) : Determine purity and monitor reaction progress using retention times calibrated against standards .
  • Density measurements : Confirm physical properties (e.g., 1.348 g/mL at 25°C) to validate batch consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Use airtight containers in cool, dry, well-ventilated areas away from heat/sparks. Refrigerate if long-term stability is required .
  • Handling : Employ personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid contact with water/moisture to prevent HCl gas release .
  • Waste disposal : Neutralize residues with alkaline solutions before disposal to mitigate reactivity .

Advanced Research Questions

Q. How do solvent effects influence the solvolysis kinetics of this compound, and how can conflicting rate data be resolved?

Solvolysis rates vary with solvent nucleophilicity and ionizing power. For instance, hydroxylic solvents (e.g., ethanol-water mixtures) accelerate hydrolysis, while fluorinated alcohols enhance ion pair formation. Conflicting data can be resolved using the Grunwald-Winstein equation, which correlates rate constants with solvent parameters (e.g., YY values for ionizing power). Multi-term regression models account for competing mechanisms (e.g., SN1S_N1 vs. SN2S_N2) .

Q. How can researchers address discrepancies in product selectivity during alkylation reactions involving this compound?

Product ratios (e.g., 1-chloro-ethyl methyl sulfide vs. chloromethyl ethyl sulfide) depend on steric and electronic factors. Conflicting selectivity may arise from temperature fluctuations or impurities. Mitigation strategies include:

  • Controlled reaction conditions : Maintain consistent temperatures (±1°C) and anhydrous environments .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. What computational models are suitable for predicting the reactivity of this compound in complex reaction systems?

Q. How should researchers design experiments to assess the compound’s stability under extreme conditions (e.g., high humidity or elevated temperatures)?

  • Accelerated stability testing : Expose samples to 40–60°C/75% relative humidity and monitor decomposition via GC or FTIR for HCl release .
  • Kinetic profiling : Use Arrhenius plots to extrapolate degradation rates at standard conditions .

Data Contradiction and Reproducibility

Q. How can inconsistencies in reported physical properties (e.g., density, solubility) be reconciled across studies?

Discrepancies often stem from impurities or measurement techniques. Standardize protocols by:

  • Reference materials : Use certified samples (e.g., >97% purity) for calibration .
  • Cross-validation : Compare data from multiple methods (e.g., pycnometry for density, Karl Fischer titration for water content) .

Q. What statistical approaches are recommended for analyzing variability in reaction yield data?

Apply ANOVA to identify significant factors (e.g., solvent, catalyst) and confidence intervals (95% CI) to assess reproducibility. Report effect sizes (e.g., Cohen’s dd) alongside p-values to quantify practical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.